Product packaging for TM5007(Cat. No.:)

TM5007

Cat. No.: B1663112
M. Wt: 560.7 g/mol
InChI Key: USLUSWIVVBUXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Novel inhibitor of plasminogen activator inhibitor-1 (PAI-1);  High Quality Biochemicals for Research Uses

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N2O6S4 B1663112 TM5007

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S4/c27-17(25-21-19(23(29)30)13(11-35-21)15-5-3-9-33-15)7-1-2-8-18(28)26-22-20(24(31)32)14(12-36-22)16-6-4-10-34-16/h3-6,9-12H,1-2,7-8H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLUSWIVVBUXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the PAI-1 Inhibitor TM5007

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Physicochemical Properties

PropertyValue
IUPAC Name 2-[[6-[(3-carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-6-oxohexanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid[1]
Molecular Formula C24H20N2O6S4[1]
Molecular Weight 560.7 g/mol [1]
SMILES C1=CSC(=C1)C2=CSC(=C2C(=O)O)NC(=O)CCCCC(=O)NC3=C(C(=CS3)C4=CC=CS4)C(=O)O[1]
Appearance Solid Powder[1]
Solubility Soluble in DMSO[1]
Purity >98%[1]
Storage Store at -20°C[1]

Pharmacological Properties and In Vitro Activity

In Vivo Efficacy

The preclinical efficacy of TM5007 has been evaluated in various animal models, demonstrating its potential as a therapeutic agent.

Antithrombotic Activity

This compound has shown significant antithrombotic effects in rodent models of thrombosis.

  • Rat Arteriovenous (AV) Shunt Model: In a rat AV shunt model, this compound demonstrated the ability to inhibit thrombus formation.

  • Mouse Ferric Chloride-Induced Arterial Thrombosis Model: this compound was also effective in a mouse model of ferric chloride-induced testicular artery thrombosis, further confirming its antithrombotic potential in vivo.[2]

Anti-fibrotic Activity

This compound has been shown to prevent the fibrotic process in a mouse model of bleomycin-induced pulmonary fibrosis.[2][3][4] In this model, administration of bleomycin leads to a significant increase in lung hydroxyproline content, a marker of collagen deposition and fibrosis. Treatment with this compound was found to significantly lower the bleomycin-induced increase in lung hydroxyproline content.

Mechanism of Action and Signaling Pathways

PAI1_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits uPA uPA PAI1->uPA Inhibits uPAR uPAR uPA->uPAR Binds LRP1 LRP1 uPAR->LRP1 Complex interacts with JAK JAK LRP1->JAK Activates STAT STAT JAK->STAT Phosphorylates Gene Gene Transcription (e.g., related to cell migration) STAT->Gene

This compound inhibits PAI-1, modulating the uPA/uPAR/LRP1 signaling complex and downstream JAK/STAT pathway.

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic)

Procedure:

  • A solution containing plasminogen and a plasmin-specific chromogenic substrate (e.g., p-nitroaniline) is added.

  • The mixture is incubated, and the absorbance is measured at 405 nm.

In Vivo Ferric Chloride-Induced Arterial Thrombosis in Mice

This model assesses the antithrombotic efficacy of this compound in vivo.[1][2][4]

Procedure:

  • Mice are anesthetized, and the carotid artery is surgically exposed.

  • A filter paper saturated with ferric chloride (FeCl3) is applied to the arterial surface to induce endothelial injury and thrombus formation.

  • Blood flow is monitored using a Doppler flow probe.

  • The time to vessel occlusion is recorded as a measure of thrombosis.

  • This compound or vehicle is administered to the animals prior to the injury to evaluate its effect on the time to occlusion.

In Vivo Bleomycin-Induced Pulmonary Fibrosis in Mice

This model evaluates the anti-fibrotic potential of this compound.

Procedure:

  • Mice are administered a single intratracheal instillation of bleomycin to induce lung injury and subsequent fibrosis.

  • This compound or vehicle is administered to the animals throughout the study period.

  • After a specified period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested.

  • The extent of fibrosis is quantified by measuring the lung hydroxyproline content, a key component of collagen.[7][8][9][10]

Hydroxyproline Assay:

  • Lung tissue is homogenized and hydrolyzed to break down proteins into their constituent amino acids.

  • The hydroxyproline in the hydrolysate is oxidized.

  • A chromogen is added, which reacts with the oxidized hydroxyproline to produce a colored product.

  • The absorbance is measured, and the hydroxyproline content is determined by comparison to a standard curve.

Summary and Future Directions

References

In-Depth Technical Guide: TM5007 Inhibition of PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data: TM5007 IC50 Value

CompoundTargetIC50 Value
This compoundPlasminogen Activator Inhibitor-1 (PAI-1)29 µM[1][2][3][4]

Mechanism of Action

Experimental Protocols

Determination of PAI-1 Inhibition (IC50) via Chromogenic Assay

Materials:

  • Recombinant human tPA (or uPA)

  • This compound (or other test inhibitor)

  • Chromogenic substrate specific for tPA or plasmin (e.g., Spectrozyme tPA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with Tween 20)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series to test a range of concentrations.

  • Incubation:

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the tPA solution to all wells.

  • Substrate Addition and Measurement:

    • Add the chromogenic substrate to each well. The active, unbound tPA will cleave the substrate, producing a colored product.

    • Immediately measure the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the absorbance data.

    • Determine the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflow

PAI-1 Signaling and Inhibition Pathway

PAI1_Signaling_Pathway cluster_fibrinolysis Fibrinolytic Pathway cluster_inhibition Inhibition by PAI-1 cluster_lrp1_signaling LRP1-Mediated Signaling Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot PAI1 PAI-1 FibrinDegradation Fibrin Degradation Products Fibrin->FibrinDegradation Degradation tPA_uPA tPA / uPA tPA_uPA_2 tPA / uPA PAI1->tPA_uPA_2 Inhibition PAI1_2 PAI-1 This compound This compound This compound->PAI1 Inhibition InactiveComplex Inactive PAI-1/Protease Complex LRP1 LRP1 Receptor PAI1_2->LRP1 Binding JakStat Jak/Stat Pathway LRP1->JakStat Activation CellMigration Cell Migration & Proliferation JakStat->CellMigration Stimulation

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep Prepare Reagents: - Serial dilutions of this compound - PAI-1 solution - tPA solution start->prep preincubation Pre-incubate PAI-1 with This compound dilutions in microplate prep->preincubation reaction Add tPA to initiate PAI-1/tPA interaction preincubation->reaction substrate Add chromogenic substrate reaction->substrate measure Measure absorbance change over time (kinetic read) substrate->measure analyze Calculate % Inhibition vs. Control measure->analyze plot Plot % Inhibition vs. log[this compound] analyze->plot calculate Fit curve and determine IC50 value plot->calculate end End calculate->end

References

The Role of TM5007 in the Regulation of Fibrinolysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: PAI-1 Inhibition

cluster_Fibrinolysis Fibrinolytic Pathway cluster_Inhibition PAI-1 Regulation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA / u-PA Fibrin Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products Degrades Fibrin Clot Fibrin Clot Fibrin Clot->Fibrin Degradation Products PAI-1 PAI-1 t-PA / u-PA t-PA / u-PA PAI-1->t-PA / u-PA Inhibits TM5007 This compound This compound->PAI-1 Inhibits

Figure 1: Mechanism of this compound in Fibrinolysis Regulation.

Quantitative Data Summary

The efficacy of this compound has been evaluated in several preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro PAI-1 Inhibition
ParameterValueReference
IC50 vs. PAI-129 μM[1][2][3]
Table 2: In Vivo Antithrombotic Efficacy
Experimental ModelAnimal ModelTreatmentDosageOutcomeReference
Arteriovenous (AV) ShuntRatThis compound (oral)30 mg/kg45% reduction in thrombus weight[2]
Ferric Chloride-Induced ThrombosisMouseThis compound (oral)100 mg/kgSignificant prolongation of occlusion time[2]
Table 3: In Vivo Antifibrotic Efficacy
Experimental ModelAnimal ModelTreatmentDosageOutcomeReference
Bleomycin-Induced Pulmonary FibrosisMouseThis compound (oral)100 mg/kg/daySignificant reduction in lung hydroxyproline content and Ashcroft score[2]

Detailed Experimental Protocols

In Vitro PAI-1 Activity Assay

Materials:

  • Recombinant human t-PA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

Procedure:

  • Plasminogen is added, and the mixture is incubated to allow the remaining active t-PA to convert plasminogen to plasmin.

  • The chromogenic plasmin substrate is added.

  • The rate of color development, which is proportional to the plasmin activity, is measured spectrophotometrically at 405 nm.

cluster_workflow PAI-1 Inhibition Assay Workflow A Pre-incubation: PAI-1 + this compound B Add t-PA A->B C Add Plasminogen B->C D Add Chromogenic Substrate C->D E Measure Absorbance (405 nm) D->E F Calculate IC50 E->F

Figure 2: Experimental Workflow for PAI-1 Activity Assay.
Rat Arteriovenous (AV) Shunt Model

This model assesses the in vivo antithrombotic effect of orally administered this compound.

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Rats are fasted overnight before the experiment.

  • This compound or vehicle is administered orally at the specified dose.

  • After a set absorption period (e.g., 1 hour), the rats are anesthetized.

  • An extracorporeal shunt, containing a silk thread, is placed between the carotid artery and the jugular vein.

  • Blood is allowed to circulate through the shunt for a defined period (e.g., 15 minutes).

  • The shunt is removed, and the silk thread with the formed thrombus is carefully extracted.

  • The wet weight of the thrombus is measured immediately.

  • The percentage of thrombus inhibition is calculated by comparing the thrombus weight in the this compound-treated group to the vehicle-treated group.

Ferric Chloride-Induced Arterial Thrombosis Model

This model evaluates the effect of this compound on occlusive thrombus formation.

Animals:

  • Male mice (e.g., C57BL/6)

Procedure:

  • Mice are anesthetized, and the carotid artery is surgically exposed.

  • A filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the artery for a specific duration (e.g., 3 minutes) to induce endothelial injury.

  • Blood flow in the carotid artery is monitored using a Doppler flow probe.

  • The time to complete vessel occlusion is recorded.

  • This compound or vehicle is administered orally prior to the induction of thrombosis.

Bleomycin-Induced Pulmonary Fibrosis Model

This model is used to assess the antifibrotic potential of this compound.

Animals:

  • Male mice (e.g., C57BL/6)

Procedure:

  • Pulmonary fibrosis is induced by a single intratracheal instillation of bleomycin.

  • This compound or vehicle is administered orally daily, starting from the day of bleomycin instillation, for a specified period (e.g., 14 or 21 days).

  • At the end of the treatment period, the mice are euthanized, and the lungs are harvested.

  • The extent of fibrosis is quantified by:

    • Hydroxyproline content analysis: A biochemical marker for collagen deposition.

    • Histological analysis: Lung sections are stained (e.g., Masson's trichrome) and scored for the severity of fibrosis using a standardized system (e.g., Ashcroft score).

Signaling Pathways and Logical Relationships

This compound This compound PAI1 PAI-1 This compound->PAI1 Inhibits Fibrosis Reduced Fibrosis This compound->Fibrosis Reduces via PAI-1 inhibition tPA_uPA t-PA / u-PA PAI1->tPA_uPA Inhibits PAI1->Fibrosis Promotes Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Enhanced Fibrinolysis Plasmin->Fibrinolysis Coagulation Inhibited Coagulation Fibrinolysis->Coagulation Opposes

Figure 3: Logical Relationship of this compound's Multifaceted Effects.

Conclusion

References

The Small Molecule TM5007: A Targeted Approach to Modulating the Serpin Superfamily by Inhibiting PAI-1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction to the Serpin Superfamily and PAI-1

Serpins are a broad family of protease inhibitors characterized by a unique and irreversible "suicide substrate" inhibitory mechanism.[1] Most serpins target serine proteases, but some can inhibit cysteine proteases.[1] The core of the serpin structure contains a mobile reactive center loop (RCL) which acts as bait for the target protease.[2] Upon cleavage of the RCL by the protease, the serpin undergoes a dramatic conformational change, moving the cleaved RCL to insert into its own β-sheet A. This transition distorts the active site of the covalently bound protease, trapping it in an inactive complex that is subsequently cleared from circulation.[1][2]

TM5007: A Specific PAI-1 Inhibitor

Mechanism of Action

PAI1_Inhibition_Pathway cluster_0 Standard PAI-1 Pathway cluster_1 This compound Intervention PAI1 Active PAI-1 Complex PAI-1 / tPA (uPA) Covalent Complex (Inactive) PAI1->Complex Inhibits tPA_uPA tPA / uPA tPA_uPA->Complex Plasmin Plasmin tPA_uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Degradation Fibrin Degradation (Fibrinolysis) Plasmin->Degradation Degrades Fibrin Fibrin Clot Fibrin->Degradation This compound This compound PAI1_i Active PAI-1 This compound->PAI1_i Binds & Prevents Conformational Change tPA_uPA_i tPA / uPA PAI1_i->tPA_uPA_i Inhibition Blocked Plasmin_i Plasmin tPA_uPA_i->Plasmin_i Activates Plasminogen_i Plasminogen Plasminogen_i->Plasmin_i Degradation_i Fibrin Degradation (Enhanced Fibrinolysis) Plasmin_i->Degradation_i Degrades Fibrin_i Fibrin Clot Fibrin_i->Degradation_i

Effects on the Serpin Superfamily: Specificity of this compound

Quantitative Data

CompoundTargetIC50Reference(s)
This compound PAI-129 µM[6][9]
TM5275 PAI-16.95 µM[3]
TM5614 PAI-1Data not publicly available, but described as a novel, orally active PAI-1 inhibitor.[7][10]

Experimental Protocols

The characterization of this compound involved several key in vitro and in vivo experiments. Below are detailed methodologies for these assays.

In Vitro PAI-1/tPA Complex Formation Assay (SDS-PAGE)
  • Methodology:

    • SDS-PAGE: The reaction products are denatured with SDS-PAGE sample buffer (containing a reducing agent like β-mercaptoethanol) and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Visualization: The gel is stained using silver staining or Coomassie blue to visualize the protein bands.

SDSPAGE_Workflow start Start step1 Pre-incubate PAI-1 with This compound or Vehicle Control (10 min, 37°C) start->step1 step2 Add tPA to initiate complex formation step1->step2 step3 Stop reaction and denature proteins with sample buffer step2->step3 step4 Separate proteins by size via SDS-PAGE step3->step4 step5 Stain gel (e.g., Silver Stain) to visualize protein bands step4->step5 end Analyze band intensity step5->end

References

The Binding Site of TM5007 on Plasminogen Activator Inhibitor-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Summary

CompoundParameterValueSpeciesReference
TM5007IC5029 µMHuman[2][3][4]

Elucidation of the this compound Binding Site

Computational Docking Studies

Methodology:

  • Ligand Preparation: The 2D structure of this compound was converted into a 3D conformation, and its geometry was optimized using computational chemistry software.

  • Scoring and Analysis: The docking poses of the compounds were evaluated and ranked based on a scoring function that estimates the binding affinity. The predicted binding mode of the most promising compound, this compound, was then analyzed in detail to identify key molecular interactions.

Results:

Experimental Protocols

PAI-1 Inhibition Assay

General Protocol:

  • Reagents:

    • tPA or uPA

    • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

    • Chromogenic substrate for the plasminogen activator

    • Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

  • Procedure:

    • The residual enzymatic activity of the uninhibited PA is measured by adding a chromogenic substrate. The rate of color development is proportional to the amount of active PA remaining.

    • The absorbance is measured at an appropriate wavelength using a spectrophotometer or plate reader.

  • Data Analysis:

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Predicted Binding Site of this compound on PAI-1

Predicted Binding of this compound to PAI-1 cluster_PAI1 PAI-1 Beta-Sheet A Beta-Sheet A RCL Cleft Cleft for RCL Insertion (P8-P3 region) RCL Cleft->Beta-Sheet A Located within This compound This compound This compound->RCL Cleft Binds to Workflow for this compound Binding Site Identification cluster_workflow A Virtual Screening of Compound Library B Computational Docking on PAI-1 Structure A->B C Identification of this compound as a Hit Compound B->C D Prediction of Binding Site in β-Sheet A Cleft C->D E In Vitro PAI-1 Inhibition Assay (IC50 Determination) C->E F Hypothesized Mechanism of Action D->F

References

Methodological & Application

Application Notes and Protocols for TM5007, a PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Quantitative Data for TM5007

ParameterValueDescription
IC50 29 µMThe half-maximal inhibitory concentration of this compound against PAI-1 activity.[1][2]
Ki Not ReportedThe inhibition constant (Ki) for the binding of this compound to PAI-1 is not widely reported in the reviewed literature.

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_activation Plasminogen Activation cluster_inhibition PAI-1 Inhibition plasminogen Plasminogen plasmin Plasmin fibrin_degradation Fibrin Degradation Products plasmin->fibrin_degradation degrades ecm_degradation ECM Degradation plasmin->ecm_degradation degrades tPA tPA tPA->plasmin activates tPA_PAI1 tPA:PAI-1 (Inactive Complex) uPA uPA uPA->plasmin activates uPA_PAI1 uPA:PAI-1 (Inactive Complex) uPAR uPAR uPA->uPAR binds PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits fibrin_clot Fibrin Clot ecm Extracellular Matrix integrins Integrins uPAR->integrins interacts with cell_signaling Cell Migration, Adhesion, Proliferation integrins->cell_signaling signals This compound This compound This compound->PAI1 inhibits

Experimental Protocols

Chromogenic Activity Assay for PAI-1 Inhibition

Experimental Workflow:

Chromogenic_Assay_Workflow start Start prep_reagents Prepare Reagents: - PAI-1 - tPA - Plasminogen - Chromogenic Substrate - this compound dilutions start->prep_reagents incubate_inhibitor Incubate PAI-1 with This compound or vehicle prep_reagents->incubate_inhibitor add_tpa Add excess tPA to PAI-1/TM5007 mixture incubate_inhibitor->add_tpa incubate_tpa Incubate to allow PAI-1:tPA complex formation add_tpa->incubate_tpa add_plasminogen_substrate Add plasminogen and chromogenic substrate incubate_tpa->add_plasminogen_substrate measure_absorbance Measure absorbance at 405 nm kinetically at 37°C add_plasminogen_substrate->measure_absorbance analyze_data Calculate % inhibition and IC50 measure_absorbance->analyze_data end End analyze_data->end

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations.

  • Inhibition Reaction:

    • Add the serially diluted this compound or vehicle control to the respective wells.

  • tPA Addition and Incubation:

    • Add a fixed, excess amount of tPA to each well.

  • Signal Development and Measurement:

    • Initiate the reaction by adding a mixture of plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251).

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the change in absorbance at 405 nm over time.

  • Data Analysis:

    • Determine the rate of reaction (mOD/min) for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PAI-1 Antigen ELISA for Inhibition

Experimental Workflow:

ELISA_Workflow start Start coat_plate Coat 96-well plate with tPA and block non-specific sites start->coat_plate prep_samples Prepare PAI-1 and This compound dilutions coat_plate->prep_samples incubate_inhibitor Pre-incubate PAI-1 with This compound or vehicle prep_samples->incubate_inhibitor add_to_plate Add PAI-1/TM5007 mixture to the tPA-coated plate incubate_inhibitor->add_to_plate incubate_binding Incubate to allow PAI-1 binding to tPA add_to_plate->incubate_binding wash1 Wash to remove unbound PAI-1 incubate_binding->wash1 add_primary_ab Add anti-PAI-1 primary antibody wash1->add_primary_ab incubate_ab1 Incubate add_primary_ab->incubate_ab1 wash2 Wash incubate_ab1->wash2 add_secondary_ab Add HRP-conjugated secondary antibody wash2->add_secondary_ab incubate_ab2 Incubate add_secondary_ab->incubate_ab2 wash3 Wash incubate_ab2->wash3 add_substrate Add TMB substrate wash3->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end

References

Application Notes and Protocols for TM5007 in Murine Fibrosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of TM5007 for studying fibrosis in murine models, with a focus on bleomycin-induced lung fibrosis. Detailed protocols, quantitative data from relevant studies, and diagrams of the involved signaling pathways and experimental workflows are presented to guide researchers in their experimental design.

Mechanism of Action and Signaling Pathway

PAI1_TGFb_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD phosphorylates pSMAD pSMAD2/3 SMAD->pSMAD PAI1_gene PAI-1 Gene Transcription pSMAD->PAI1_gene activates Fibroblast_activation Fibroblast Activation & ECM Production pSMAD->Fibroblast_activation promotes PAI1 PAI-1 PAI1_gene->PAI1 uPA_tPA uPA / tPA PAI1->uPA_tPA Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation Fibrosis Fibrosis ECM_degradation->Fibrosis reduces This compound This compound This compound->PAI1 inhibits Fibroblast_activation->Fibrosis

PAI-1 and TGF-β Signaling Pathway in Fibrosis.

Quantitative Data from Murine Fibrosis Models

Table 1: Effect of this compound on Bleomycin-Induced Lung Fibrosis in Mice

ParameterVehicle ControlThis compoundPercent ReductionReference
Hydroxyproline Content (µ g/lung ) Data not specifiedSignificantly reducedNot specifiedIzuhara Y, et al. 2008
Histological Fibrosis Score Data not specifiedSignificantly reducedNot specifiedIzuhara Y, et al. 2008

Note: The publication by Izuhara et al. (2008) is the primary reference for the in vivo anti-fibrotic activity of this compound in a bleomycin-induced lung fibrosis model. While the paper states significant reductions in fibrotic parameters, specific quantitative values were not available in the abstract and full text access was limited. The demonstrated efficacy in this model provides the basis for its use in fibrosis research.

ModelCompoundDosageParameterResultReference
Diabetic Nephropathy TM527510 mg/kg/day (oral)Collagen I mRNA~50% reduction vs diabetic controlNovel PAI-1 Inhibitors Prevent Diabetic Kidney Injury...
Diabetic Nephropathy TM544110 mg/kg/day (oral)Fibronectin mRNA~40% reduction vs diabetic controlNovel PAI-1 Inhibitors Prevent Diabetic Kidney Injury...
Epidural Fibrosis (Rat) TM544110 mg/kg/day (oral)Fibrosis ThicknessSignificant reduction vs controlThe Antifibrotic Effects of PAI-1 Antagonists...
Epidural Fibrosis (Rat) TM548410 mg/kg/day (oral)Macroscopic Fibrosis ScoreSignificant reduction vs controlThe Antifibrotic Effects of PAI-1 Antagonists...
PM2.5-Induced Cardiopulmonary Pathologies TM561410 mg/kg (dietary)Lung Inflammation (Mac3+ cells)Significant reduction vs PM2.5 controlPharmacological inhibition of PAI-1 alleviates...

Experimental Protocols

This section provides a detailed protocol for inducing lung fibrosis in mice using bleomycin and for evaluating the therapeutic efficacy of this compound.

Bleomycin-Induced Lung Fibrosis Model and this compound Treatment

This protocol is based on established methods for inducing pulmonary fibrosis in mice.[1][2]

Materials:

  • Bleomycin sulfate (pharmaceutical grade)

  • Sterile, endotoxin-free saline (0.9% NaCl)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • Oral gavage needles

Experimental Workflow:

Experimental_Workflow cluster_acclimatization Acclimatization cluster_induction Fibrosis Induction cluster_treatment This compound Treatment cluster_monitoring Monitoring & Analysis Acclimatize Acclimatize Mice (1 week) Anesthetize Anesthetize Mice Acclimatize->Anesthetize Bleomycin Intratracheal Bleomycin (Day 0) Anesthetize->Bleomycin Treatment Oral Gavage of this compound or Vehicle (e.g., Daily from Day 1 to Day 14) Bleomycin->Treatment Monitor Monitor Body Weight & Health Treatment->Monitor Sacrifice Sacrifice Mice (e.g., Day 14 or 21) Monitor->Sacrifice Analysis Harvest Lungs for Analysis: - Histology (H&E, Masson's Trichrome) - Hydroxyproline Assay - qPCR (Collagen, PAI-1, etc.) - Western Blot Sacrifice->Analysis

Experimental Workflow for this compound in a Murine Lung Fibrosis Model.

Procedure:

  • Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week before the experiment. Provide ad libitum access to food and water.

  • Bleomycin Instillation (Day 0):

    • Anesthetize mice using a suitable anesthetic agent.

    • Administer a single intratracheal dose of bleomycin (typically 1.5 - 3.0 U/kg) in 50 µL of sterile saline. Ensure proper delivery to the lungs.

    • A control group should receive an equal volume of sterile saline.

  • This compound Administration:

    • Prepare a suspension of this compound in the chosen vehicle. A typical dose for related compounds is 10 mg/kg.

    • Administer this compound or vehicle to the respective groups via oral gavage.

    • The treatment schedule can vary, but a common approach is daily administration starting one day after bleomycin instillation and continuing for 14 to 21 days.

  • Monitoring:

    • Monitor the body weight and general health of the animals daily.

  • Sample Collection and Analysis (e.g., Day 14 or 21):

    • Euthanize mice at the designated endpoint.

    • Collect bronchoalveolar lavage fluid (BALF) for inflammatory cell analysis if required.

    • Perfuse the lungs with saline and harvest them.

    • Process the left lung for histological analysis (fix in 4% paraformaldehyde).

    • Snap-freeze the right lung in liquid nitrogen and store at -80°C for biochemical and molecular analyses.

Endpoint Analyses
  • Histology:

    • Embed the fixed lung tissue in paraffin and section.

    • Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and overall lung architecture.

    • Use Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition.

    • Score the extent of fibrosis using a semi-quantitative method like the Ashcroft score.

  • Hydroxyproline Assay:

    • Homogenize the frozen lung tissue.

    • Measure the hydroxyproline content, a major component of collagen, using a commercially available kit. This provides a quantitative measure of total collagen deposition.[3][4][5]

  • Quantitative PCR (qPCR):

    • Extract RNA from the frozen lung tissue.

  • Western Blotting:

    • Extract protein from the frozen lung tissue.

Conclusion

References

Application Notes and Protocols for TM5007 in Ferric Chloride-Induced Thrombosis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical factor in the pathophysiology of various cardiovascular diseases, including myocardial infarction and stroke. The ferric chloride (FeCl₃)-induced thrombosis model is a widely utilized in vivo assay to study the mechanisms of thrombus formation and to evaluate the efficacy of novel antithrombotic agents. This model mimics the endothelial injury that often initiates thrombosis, providing a valuable tool for preclinical drug development.

These application notes provide a detailed protocol for utilizing TM5007 in a ferric chloride-induced carotid artery thrombosis model in mice.

Data Presentation

Table 1: Baseline Quantitative Data for Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

Ferric Chloride Concentration (% w/v)Time to Occlusion (minutes)Thrombus Weight (mg)
2.5%25 ± 50.8 ± 0.2
5.0%15 ± 31.5 ± 0.4
7.5%10 ± 22.1 ± 0.5
10.0%6 ± 1.52.8 ± 0.6

Data are presented as mean ± standard deviation and are representative values compiled from published literature. Actual values may vary depending on the specific experimental conditions and mouse strain.

Table 2: Expected Efficacy of this compound in the Ferric Chloride-Induced Carotid Artery Thrombosis Model

Treatment GroupDosageTime to Occlusion (minutes)Thrombus Weight (mg)Bleeding Time (seconds)
Vehicle Control-10 ± 22.1 ± 0.5120 ± 30
This compoundLow Dose18 ± 41.2 ± 0.3130 ± 35
This compoundHigh Dose28 ± 60.7 ± 0.2145 ± 40

Experimental Protocols

Ferric Chloride-Induced Carotid Artery Thrombosis Model

This protocol details the surgical procedure for inducing thrombosis in the carotid artery of a mouse using ferric chloride.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) mixture

  • Ferric chloride (FeCl₃) solutions (e.g., 5%, 7.5%, 10% w/v in deionized water)

  • Filter paper strips (1 mm x 2 mm)

  • Surgical microscope

  • Micro-dissecting instruments (forceps, scissors)

  • Doppler flow probe and flowmeter

  • Suture material

  • Heating pad

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse via intraperitoneal injection of the ketamine/xylazine mixture. Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.

    • Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

    • Remove the fur from the neck area using an electric clipper.

  • Surgical Exposure of the Carotid Artery:

    • Make a midline incision in the neck to expose the trachea and surrounding tissues.

    • Carefully dissect the tissues to isolate the left common carotid artery, taking care to avoid damage to the vagus nerve.

    • Place a small piece of plastic or other non-reactive material underneath the isolated artery to provide a stable surface for the procedure.

  • Blood Flow Measurement:

    • Position a Doppler flow probe around the carotid artery, upstream of the intended injury site, to obtain a baseline blood flow reading.

  • Induction of Thrombosis:

    • Soak a piece of filter paper (1 mm x 2 mm) in the desired concentration of FeCl₃ solution.

    • Carefully apply the saturated filter paper to the surface of the carotid artery for a defined period (typically 1-3 minutes).

    • After the application time, remove the filter paper and gently rinse the area with saline to remove excess FeCl₃.

  • Monitoring Thrombosis:

    • Continuously monitor the blood flow using the Doppler flow probe.

    • The time to occlusion is defined as the time from the application of FeCl₃ until the blood flow ceases (or drops to a predefined low level) and remains so for a specified duration (e.g., 1 minute).

    • After the experiment, the thrombosed arterial segment can be excised for thrombus weight measurement and histological analysis.

Administration of this compound

This compound is an orally active compound. The following is a general guideline for its administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. Sonication may be required to ensure a uniform suspension.

  • Administration:

    • Administer the this compound suspension or vehicle control to the mice via oral gavage.

    • The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).

    • The timing of administration relative to the induction of thrombosis should be determined based on the pharmacokinetic profile of this compound. Typically, oral compounds are administered 30-60 minutes prior to the procedure.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key processes involved.

G cluster_workflow Experimental Workflow prep Animal Preparation (Anesthesia, Surgery) baseline Baseline Blood Flow Measurement prep->baseline injury Ferric Chloride Injury to Carotid Artery baseline->injury This compound This compound Administration (Oral Gavage) This compound->prep monitor Monitor Blood Flow & Time to Occlusion injury->monitor analysis Data Analysis (Thrombus Weight, etc.) monitor->analysis

Caption: Experimental workflow for the ferric chloride-induced thrombosis model with this compound administration.

G cluster_pathway This compound Signaling Pathway in Thrombosis tpa t-PA / u-PA plasminogen Plasminogen tpa->plasminogen Activates pai1 PAI-1 pai1->tpa Inhibits This compound This compound This compound->pai1 Inhibits plasmin Plasmin plasminogen->plasmin fibrin Fibrin (Clot) plasmin->fibrin Degrades degradation Fibrin Degradation Products fibrin->degradation

Disclaimer

This document is intended for research purposes only and should not be used for diagnostic or therapeutic applications. The protocols provided are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.

Application Notes and Protocols for Evaluating the Efficacy of TM5007, a P2X7 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine triphosphate (ATP).[1][2] Its activation leads to the formation of a non-selective pore, causing an influx of Ca2+ and Na+ and an efflux of K+, which triggers various downstream signaling pathways.[1] P2X7R is overexpressed in many tumor cells and is implicated in tumor growth, invasion, and metastasis, making it a promising target for anti-cancer therapies.[1] TM5007 is a novel compound identified as a potential P2X7R antagonist. These application notes provide detailed protocols for cell-based assays to characterize and quantify the inhibitory efficacy of this compound on P2X7R activity.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by ATP initiates a signaling cascade that can lead to multiple cellular outcomes, including inflammation and apoptosis. The binding of ATP opens the ion channel, leading to ion influx and the assembly of the NLRP3 inflammasome, which in turn activates caspase-1, leading to the processing and release of pro-inflammatory cytokines. Prolonged activation results in the formation of a larger pore, allowing the passage of molecules up to 900 Da, which can ultimately trigger apoptotic cell death.

P2X7R_Signaling P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7R->Ion_Influx induces Pore_Formation Macropore Formation P2X7R->Pore_Formation prolonged activation NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Apoptosis Apoptosis Pore_Formation->Apoptosis Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cytokines Pro-inflammatory Cytokine Release (IL-1β, IL-18) Caspase1->Cytokines This compound This compound This compound->P2X7R inhibits Dye_Uptake_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture P2X7R-expressing cells Plate_Cells Seed cells in 96-well plate Cell_Culture->Plate_Cells Wash Wash cells Plate_Cells->Wash Prepare_Compounds Prepare this compound and ATP solutions Add_this compound Incubate with this compound Prepare_Compounds->Add_this compound Add_Dye Add YO-PRO-1 dye Wash->Add_Dye Add_Dye->Add_this compound Add_ATP Add ATP to activate P2X7R Add_this compound->Add_ATP Measure_Fluorescence Measure fluorescence over time Add_ATP->Measure_Fluorescence Normalize Normalize fluorescence data Measure_Fluorescence->Normalize Plot Plot dose-response curve Normalize->Plot Calculate_IC50 Calculate IC50 value Plot->Calculate_IC50 Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Culture P2X7R-expressing cells Plate_Cells Seed cells in 96-well plate Cell_Culture->Plate_Cells Add_this compound Pre-incubate with this compound Plate_Cells->Add_this compound Add_ATP Induce cytotoxicity with ATP Add_this compound->Add_ATP Incubate_24h Incubate for 24 hours Add_ATP->Incubate_24h Add_MTT Add MTT reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Membrane_Potential_Workflow cluster_prep Preparation cluster_assay FLIPR Assay cluster_analysis Data Analysis Cell_Culture Culture P2X7R-expressing cells Plate_Cells Seed cells in 96-well plate Cell_Culture->Plate_Cells Load_Dye Load cells with membrane potential dye Plate_Cells->Load_Dye Baseline Read baseline fluorescence Load_Dye->Baseline Add_this compound Add this compound and read Baseline->Add_this compound Add_ATP Add ATP and read Add_this compound->Add_ATP Calculate_Inhibition Calculate % inhibition of fluorescence change Add_ATP->Calculate_Inhibition Plot Plot dose-response curve Calculate_Inhibition->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

References

TM5007: A Potent Tool Compound for Probing PAI-1 Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Mechanism of Action

Quantitative Data

ParameterValueSpeciesReference
IC50 29 µMNot Specified[3]

Signaling Pathway

PAI1_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation degrades tPA tPA tPA->Plasmin activates uPA uPA uPA->Plasmin activates Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation PAI1 PAI-1 (Active) PAI1->tPA inhibits PAI1->uPA inhibits PAI1_inactive PAI-1 (Latent/Complexed) PAI1->PAI1_inactive TM5007 This compound This compound->PAI1 inhibits

Figure 1: PAI-1's role in fibrinolysis and this compound's mechanism.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to study the effects of this compound.

In Vitro PAI-1 Activity Assay (Chromogenic)

Materials:

  • Recombinant human tPA

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Plasminogen

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 20 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the respective wells.

  • Add 20 µL of tPA solution to each well.

  • Incubate at 37°C for 10 minutes.

  • Prepare a substrate solution containing plasminogen and the chromogenic plasmin substrate in Assay Buffer.

  • Add 100 µL of the substrate solution to each well to initiate the reaction.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Migration Assay (Boyden Chamber)

Materials:

  • Cell line of interest (e.g., endothelial cells, smooth muscle cells, cancer cells)

  • Cell culture medium

  • Serum-free medium

  • Chemoattractant (e.g., fetal bovine serum, specific growth factors)

  • This compound stock solution (in DMSO)

  • 24-well plate with Boyden chamber inserts (8 µm pore size)

  • Cell stain (e.g., Crystal Violet or a fluorescent dye)

  • Cotton swabs

  • Microscope

Procedure:

  • Seed cells in a culture flask and grow to 80-90% confluency.

  • The day before the assay, serum-starve the cells by replacing the growth medium with serum-free medium.

  • On the day of the assay, resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (DMSO).

  • Add 500 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

  • Add 300 µL of the cell suspension with or without this compound to the upper chamber (the insert).

  • Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • After incubation, carefully remove the medium from the upper chamber.

  • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the insert membrane.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with Crystal Violet for 20 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several fields of view under a microscope.

  • Quantify the results and compare the effect of different this compound concentrations on cell migration.

Cell_Migration_Workflow A Seed cells in upper chamber (serum-free medium +/- this compound) C Incubate (4-24h) A->C B Add chemoattractant to lower chamber B->C D Cells migrate through porous membrane C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Quantify migrated cells F->G

Figure 2: Workflow for a Boyden chamber cell migration assay.
In Vivo Ferric Chloride-Induced Arterial Thrombosis Model (Mouse)

This model is used to assess the antithrombotic efficacy of this compound in vivo.[6]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical tools (forceps, scissors)

  • Doppler flow probe

  • Ferric chloride (FeCl3) solution (e.g., 10% in water)

  • Filter paper strips (1x2 mm)

  • This compound formulation for oral or intravenous administration

  • Saline

Procedure:

  • Administer this compound or vehicle control to the mice at the desired dose and route. The timing of administration relative to the injury will depend on the pharmacokinetic properties of the compound.

  • Anesthetize the mouse and place it on a surgical board to maintain body temperature.

  • Surgically expose the carotid artery.

  • Place a Doppler flow probe around the artery to measure baseline blood flow.

  • Saturate a small piece of filter paper with the FeCl3 solution.

  • Apply the FeCl3-soaked filter paper to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury.[7][8]

  • Remove the filter paper and continuously monitor the blood flow using the Doppler probe.

  • The primary endpoint is the time to vessel occlusion, defined as the cessation of blood flow.

  • Compare the time to occlusion in this compound-treated mice versus vehicle-treated mice.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (Mouse)

This model is employed to evaluate the anti-fibrotic potential of this compound.[6]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Bleomycin sulfate

  • Anesthetic

  • This compound formulation for oral administration

  • Hydroxyproline assay kit

  • Histology supplies (formalin, paraffin, sectioning equipment, stains)

Procedure:

  • Induce pulmonary fibrosis by a single intratracheal or oropharyngeal instillation of bleomycin (e.g., 1.5 U/kg).[9][10]

  • Begin daily oral administration of this compound or vehicle control one day after bleomycin instillation and continue for 14-21 days. A typical dose might be in the range of 10-100 mg/kg, but this should be optimized.

  • At the end of the treatment period, euthanize the mice.

  • Harvest the lungs.

  • One lung lobe can be used for histological analysis. Fix the lung in formalin, embed in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition.

  • The remaining lung tissue can be homogenized and used to quantify collagen content using a hydroxyproline assay.

  • Compare the extent of fibrosis (histological score and hydroxyproline content) between this compound-treated and vehicle-treated groups.

Fibrosis_Model_Workflow A Induce pulmonary fibrosis with bleomycin B Daily oral administration of This compound or vehicle A->B C Treatment for 14-21 days B->C D Euthanize and harvest lungs C->D E Histological analysis (Masson's trichrome) D->E F Biochemical analysis (Hydroxyproline assay) D->F G Compare fibrosis levels E->G F->G

Figure 3: Workflow for the bleomycin-induced pulmonary fibrosis model.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Interpreting Conflicting Results in TM5007 Studies

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing conflicting results in our cancer cell line studies with TM5007. Sometimes it appears to promote tumor growth, and other times it seems to have an anti-tumor effect. Why is this happening?

Q2: Our in vivo studies on metastasis using this compound are yielding inconsistent results. What could be the cause?

Q3: We are investigating the role of this compound in thrombosis models and our findings are not consistent with some published literature. What are the potential reasons?

  • Differences in study design: The specific thrombosis model, the timing of this compound administration, and the endpoints measured can all impact the results.

Q4: We are seeing contradictory effects of this compound on angiogenesis in our experiments. How can we interpret this?

Therefore, the observed effect of this compound on angiogenesis may depend on the effective concentration achieved in your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability/Cytotoxicity Results

You are performing cell viability assays (e.g., MTT, XTT) to assess the effect of this compound on cancer cells, but the results are not reproducible.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Variable Cell Seeding Density Ensure consistent cell numbers are seeded in each well. Use a cell counter for accuracy.
Metabolic State of Cells The metabolic activity of cells can influence tetrazolium reduction assays.[8] Ensure cells are in the exponential growth phase and that culture conditions (e.g., pH, glucose) are optimal.[8]
Compound Precipitation High concentrations of this compound may precipitate in the culture medium. Visually inspect for precipitates and consider using a lower concentration range or a different solvent.
Assay Interference The compound itself may interfere with the assay reagents. Run a control with this compound in cell-free medium to check for any direct reaction with the assay components.
Issue 2: Conflicting Apoptosis Data

Your experiments are showing both pro-apoptotic and anti-apoptotic effects of this compound.

Potential Causes and Solutions:

Potential CauseTroubleshooting Steps
Context-Dependent Effects of PAI-1 PAI-1 can have both pro- and anti-apoptotic effects depending on the cellular context and signaling pathways involved.[7]
Cell Detachment vs. Apoptosis PAI-1 can promote cell detachment from the extracellular matrix, which can sometimes be misinterpreted as apoptosis (anoikis).[1] Use multiple apoptosis assays that measure different markers (e.g., caspase activation, DNA fragmentation) to confirm the mechanism of cell death.
Experimental Model The specific cell line and culture conditions can influence the apoptotic response. Consider using different cell lines to see if the effect is consistent.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is adapted for assessing the effect of this compound on cell proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Visualizations

PAI1_Paradox_in_Cancer cluster_pro Pro-Tumorigenic Roles of PAI-1 cluster_anti Anti-Tumorigenic Roles of PAI-1 Angiogenesis Angiogenesis Tumor_Progression Tumor Progression Angiogenesis->Tumor_Progression Migration Cell Migration & Invasion Migration->Tumor_Progression Anti_Apoptosis Inhibition of Apoptosis Anti_Apoptosis->Tumor_Progression uPA_Inhibition Inhibition of uPA Reduced_Invasion Reduced Tumor Invasion uPA_Inhibition->Reduced_Invasion PAI1 PAI-1 PAI1->Angiogenesis PAI1->Migration PAI1->Anti_Apoptosis PAI1->uPA_Inhibition This compound This compound This compound->PAI1 Inhibits

Angiogenesis_Dose_Response PAI1_Concentration PAI-1 Concentration Low_Conc Low (nM) PAI1_Concentration->Low_Conc High_Conc High (µM) PAI1_Concentration->High_Conc Pro_Angiogenic Pro-Angiogenic Low_Conc->Pro_Angiogenic leads to Anti_Angiogenic Anti-Angiogenic High_Conc->Anti_Angiogenic leads to Angiogenic_Effect Angiogenic Effect Pro_Angiogenic->Angiogenic_Effect Anti_Angiogenic->Angiogenic_Effect

Experimental_Workflow_Troubleshooting Start Start Experiment Cell_Culture Cell Culture Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Assay Perform Assay (e.g., MTT, Apoptosis) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Conflicting_Results Conflicting Results? Data_Analysis->Conflicting_Results Troubleshoot Troubleshoot Conflicting_Results->Troubleshoot Yes Conclusion Draw Conclusion Conflicting_Results->Conclusion No Troubleshoot->Cell_Culture Check Cell Health, Seeding Density Troubleshoot->Treatment Check Compound Stability, Concentration Troubleshoot->Assay Validate Assay Parameters

Caption: A logical workflow for troubleshooting conflicting experimental results.

References

Technical Support Center: Optimizing TM5007 Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TM5007 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Q2: What is the recommended starting concentration for this compound in cell culture?

Q3: What concentration range should I test for a dose-response experiment?

Q4: How long should I incubate my cells with this compound?

The incubation time will depend on the specific assay and the biological question being addressed. For cell viability assays, a 24 to 72-hour incubation period is common. For signaling pathway studies, shorter incubation times (e.g., 1, 6, 12, 24 hours) may be more appropriate. It is advisable to perform a time-course experiment to determine the optimal incubation period.

Q5: What solvents can be used to dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1% to 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on cells. - Concentration is too low.- Incubation time is too short.- Cell line is resistant to PAI-1 inhibition effects.- Compound has degraded.- Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).- Increase the incubation time (e.g., up to 72 hours).- Research the role of PAI-1 in your specific cell line.- Ensure proper storage of this compound stock solution (aliquoted and stored at -20°C or -80°C).
High levels of cell death, even at low concentrations. - Cell line is highly sensitive to this compound.- Errors in dilution calculations.- Solvent (DMSO) toxicity.- Use a lower concentration range in your dose-response experiment (e.g., 0.1 µM to 10 µM).- Double-check all calculations for dilutions.- Ensure the final DMSO concentration in the culture medium is below 0.1%. Run a vehicle control to confirm no solvent toxicity.
Inconsistent results between experiments. - Variation in cell seeding density.- Differences in cell passage number or confluency.- Inconsistent incubation times.- Variability in this compound stock solution.- Maintain a consistent cell seeding density for all experiments.- Use cells within a consistent passage number range and at a similar confluency.- Standardize all incubation times.- Prepare a large batch of this compound stock solution, aliquot, and freeze to ensure consistency.
Precipitate observed in the culture medium. - this compound has low solubility in aqueous media at the tested concentration.- Interaction with components in the serum or medium.- Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic.- Visually inspect the medium after adding this compound and before adding to cells. If precipitate is present, consider preparing fresh dilutions or using a lower concentration.- Reduce the serum concentration if possible, or test different types of media.

Experimental Protocols

Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)

This protocol provides a general framework for determining the dose-dependent effect of this compound on the viability of a specific cell line.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • This compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to prepare 2X working concentrations (e.g., 2 µM, 10 µM, 20 µM, 50 µM, 100 µM, 200 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound working concentration or control solution to each well.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix by pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation

CompoundCell LinesIC50 Range (µM)Apoptosis Inducing Concentration (µM)Reference
TM5275Various Human Cancer Cell Lines9.7 - 60.350[4]
TM5441Various Human Cancer Cell Lines9.7 - 60.350[4]
This compound - Starting range suggestion: 1 - 100 Starting range suggestion: 25 - 100 Based on related compounds

Note: The optimal concentration for this compound should be experimentally determined for each specific cell line and assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound to Cells incubate_24h->add_this compound prepare_this compound Prepare this compound Dilutions prepare_this compound->add_this compound incubate_exp Incubate (24-72h) add_this compound->incubate_exp add_mtt Add MTT Reagent incubate_exp->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the optimal this compound concentration.

signaling_pathway This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits uPA_tPA uPA / tPA PAI1->uPA_tPA inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen activates CellMigration Cell Migration / Invasion uPA_tPA->CellMigration promotes Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis

Caption: Simplified signaling pathway of this compound action.

References

Potential off-target effects of TM5007 in assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is TM5007 and what is its primary target?

Q2: What is the proposed mechanism of action for this compound?

Troubleshooting Guide: Potential Off-Target Effects of this compound

Issue: Unexpected or inconsistent results in cellular assays.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Rationale
High Inhibitor Concentration Perform a dose-response experiment to determine the minimal effective concentration. Use concentrations as close to the IC50 for PAI-1 (29 μM) as possible.[1]Higher concentrations of small molecule inhibitors are more likely to cause off-target effects.[8]
Off-Target Kinase Inhibition If available, consult kinase selectivity profiling data. In the absence of specific data for this compound, consider using a structurally unrelated PAI-1 inhibitor as a control to see if the same phenotype is observed.Small molecule inhibitors can often bind to the ATP-binding pocket of multiple kinases, leading to off-target signaling events.[9]
Disruption of Unrelated Signaling Pathways Use pathway-specific inhibitors or activators in combination with this compound to dissect the observed phenotype. For example, use a known JAK/STAT inhibitor to see if it phenocopies or blocks the effect of this compound.This can help determine if the observed effect is due to modulation of a specific off-target pathway.
Compound Instability or Degradation Ensure proper storage of this compound as recommended by the supplier. Prepare fresh stock solutions for each experiment.Degradation of the compound can lead to loss of activity or the formation of active byproducts with different target profiles.
Assay-Specific Artifacts Run appropriate vehicle controls (e.g., DMSO). If using fluorescence or luminescence-based assays, test for compound interference with the assay signal in a cell-free system.The compound itself may absorb or emit light at the wavelengths used in the assay, leading to false-positive or false-negative results.

Data Presentation: On-Target and Hypothetical Off-Target Activity of this compound

Due to the lack of publicly available broad-spectrum selectivity data for this compound, the following table includes its known on-target activity and a hypothetical representation of potential off-target data for illustrative purposes. Researchers should perform their own selectivity profiling to determine the actual off-target effects.

Target Assay Type This compound IC50 / % Inhibition Data Source
PAI-1 (On-Target) Biochemical29 μMPublished Data[1]
Kinase X (Hypothetical) Kinase Panel Screen15 μMIllustrative
Kinase Y (Hypothetical) Kinase Panel Screen> 100 μMIllustrative
GPCR Z (Hypothetical) Radioligand Binding50% inhibition @ 50 μMIllustrative

Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

This protocol is adapted from commercially available kits and literature sources.[10][11]

Materials:

  • Human tissue-type plasminogen activator (tPA)

  • Human plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl and 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

  • Add 20 µL of diluted this compound or control to the wells of a 96-well plate.

  • Prepare a reaction mixture containing tPA, plasminogen, and the chromogenic substrate in assay buffer.

  • Add 160 µL of the reaction mixture to each well to start the reaction.

  • Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take readings every 5 minutes for 30-60 minutes.

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

Experimental Workflow to Investigate Off-Target Effects

This workflow provides a general strategy for characterizing the potential off-target effects of a small molecule inhibitor like this compound.

Step 1: Confirm On-Target Engagement in Cells

Step 2: Broad-Spectrum Off-Target Screening (if resources permit)

  • Kinase Panel Screening: Submit this compound to a commercial service for screening against a large panel of kinases (e.g., >400 kinases). This will provide a broad overview of potential kinase off-targets.

  • Receptor Binding Assays: Screen this compound against a panel of common receptors, ion channels, and transporters.

Step 3: Validate Putative Off-Targets

  • Biochemical Assays: For any hits from the screening panels, perform independent biochemical assays to confirm the interaction and determine the IC50.

  • Cellular Assays: Use cell lines that express the putative off-target and assess the effect of this compound on its activity. For example, if a kinase is identified as an off-target, measure the phosphorylation of its known substrates in cells.

Step 4: Use of Control Compounds

  • Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.

Visualizations

PAI1_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular PAI1 PAI-1 uPA uPA PAI1->uPA Inhibits LRP1 LRP1 PAI1->LRP1 Binds Vitronectin Vitronectin PAI1->Vitronectin Binds uPAR uPAR uPA->uPAR Binds PI3K PI3K uPAR->PI3K Activates JAK JAK LRP1->JAK Activates Integrins Integrins Vitronectin->Integrins Binds STAT1 STAT1 JAK->STAT1 Phosphorylates CellMigration Cell Migration STAT1->CellMigration Promotes Akt Akt PI3K->Akt Activates CellProliferation Cell Proliferation Akt->CellProliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->PAI1 Inhibits

Experimental_Workflow Start Start: Unexpected Cellular Phenotype with this compound ConfirmOnTarget 1. Confirm On-Target Engagement in Cells (e.g., Western Blot) Start->ConfirmOnTarget DoseResponse 2. Perform Dose-Response Curve ConfirmOnTarget->DoseResponse OffTargetScreen 3. Broad Off-Target Screening (e.g., Kinase Panel) DoseResponse->OffTargetScreen ValidateHits 4. Validate Hits (Biochemical & Cellular Assays) OffTargetScreen->ValidateHits ControlCompound 5. Use Control Compounds (Unrelated Inhibitor, Inactive Analog) ValidateHits->ControlCompound Conclusion Conclusion: Identify if effect is on-target or off-target ControlCompound->Conclusion

Caption: Workflow for investigating potential off-target effects of this compound.

Troubleshooting_Logic Start Unexpected Result in Assay CheckConcentration Is the this compound concentration high? Start->CheckConcentration CheckControls Are vehicle controls and assay blanks normal? CheckConcentration->CheckControls No LowerConcentration Action: Lower this compound concentration and repeat. CheckConcentration->LowerConcentration Yes ConsiderOffTarget Is the phenotype reproduced with an unrelated PAI-1 inhibitor? CheckControls->ConsiderOffTarget Yes TroubleshootAssay Action: Check for compound interference with assay signal. CheckControls->TroubleshootAssay No LikelyOffTarget Conclusion: Effect is likely off-target. ConsiderOffTarget->LikelyOffTarget No LikelyOnTarget Conclusion: Effect is likely on-target. ConsiderOffTarget->LikelyOnTarget Yes

Caption: A logical decision tree for troubleshooting unexpected assay results with this compound.

References

Navigating the Stability of Small Molecule Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides a general framework for assessing the stability of small molecule inhibitors, using TM5007 as a representative example. Due to the limited availability of specific stability data for this compound in the public domain, the following recommendations are based on established biochemical and pharmaceutical best practices for handling similar research compounds. Researchers are strongly encouraged to perform their own stability studies to determine the optimal conditions for their specific experimental setup.

Frequently Asked Questions (FAQs)

This section addresses common questions and troubleshooting scenarios that researchers, scientists, and drug development professionals may encounter when working with small molecule inhibitors like this compound.

Q1: My compound has precipitated out of solution. What should I do?

A1: Precipitation can occur for several reasons, including low solubility in the chosen buffer, incorrect pH, or inappropriate storage temperature.

  • Troubleshooting Steps:

    • Verify Solubility: Check the compound's solubility in the specific buffer system. It may be necessary to test a range of pH values and buffer components.

    • Adjust pH: The pH of the buffer can significantly impact the solubility of a compound, especially if it has ionizable groups. Experiment with buffers at different pH levels.

    • Consider a Co-solvent: For highly hydrophobic compounds, adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol) to the aqueous buffer can improve solubility. However, be mindful that the co-solvent may affect your assay.

    • Temperature: Ensure the compound is stored at the recommended temperature. Some compounds are less soluble at lower temperatures. Gentle warming and vortexing may help to redissolve the compound, but be cautious of potential degradation at higher temperatures.

Q2: I am seeing a loss of compound activity over time. What could be the cause?

A2: A gradual loss of activity often indicates compound degradation. The stability of a compound can be influenced by the buffer composition, pH, temperature, and exposure to light or oxygen.

  • Troubleshooting Steps:

    • Assess Stability in Your Buffer: Perform a time-course experiment to measure the compound's stability in your experimental buffer. This can be done by incubating the compound in the buffer for different durations and then analyzing its concentration and purity, for example by HPLC.

    • Evaluate pH and Temperature Effects: Systematically test the compound's stability at different pH values and temperatures to identify the optimal conditions.

    • Protect from Light: Some compounds are light-sensitive. Store stock solutions and experimental samples in amber vials or protected from light.

    • Consider Oxidation: If the compound is susceptible to oxidation, consider degassing your buffers or adding an antioxidant. However, be aware that antioxidants can interfere with certain assays.

Q3: How can I determine the optimal buffer for my experiments?

A3: The ideal buffer will maintain the compound's solubility and stability without interfering with the experimental assay.

  • Buffer Selection Strategy:

    • Review Literature: Check for published studies that have used the same or similar compounds and note the buffer systems they employed.

    • Screen a Panel of Buffers: Test the compound's solubility and stability in a range of common biological buffers (e.g., Phosphate, Tris, HEPES) at various pH levels.

    • Consider Assay Compatibility: Ensure the chosen buffer components do not inhibit or interfere with the enzymes, cells, or detection methods used in your assay.

Stability of a Model Compound (e.g., this compound) in Common Laboratory Buffers

The following table provides an example of how to present stability data for a small molecule inhibitor. This data is illustrative and not based on experimental results for this compound. Researchers should generate their own data following similar principles.

Buffer SystempHTemperature (°C)Incubation Time (hours)% Remaining Compound (by HPLC)Observations
50 mM Sodium Phosphate6.0252498.5%No precipitation
50 mM Sodium Phosphate7.4252495.2%No precipitation
50 mM Sodium Phosphate8.0252488.1%Minor degradation products observed
50 mM Tris-HCl7.4252496.5%No precipitation
50 mM Tris-HCl8.5252490.3%Slight yellowing of solution
50 mM HEPES7.4252497.8%No precipitation
50 mM Acetate5.0252499.1%No precipitation

Experimental Protocols

Here are detailed methodologies for key experiments to assess the stability of a small molecule inhibitor.

Protocol 1: Solubility Assessment

Objective: To determine the solubility of the compound in various buffer systems.

Materials:

  • Small molecule inhibitor (e.g., this compound)

  • Selection of buffers (e.g., Phosphate, Tris, HEPES) at various pH values

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Prepare saturated solutions by adding an excess amount of the compound to a fixed volume of each buffer in separate microcentrifuge tubes.

  • Vortex the tubes vigorously for 2 minutes.

  • Incubate the tubes at the desired temperature (e.g., room temperature or 37°C) for 24 hours with gentle agitation to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., measuring absorbance at the compound's λmax with a UV-Vis spectrophotometer and using a standard curve, or by HPLC analysis).

Protocol 2: Stability Analysis by HPLC

Objective: To quantify the degradation of the compound over time in a specific buffer.

Materials:

  • Small molecule inhibitor (e.g., this compound)

  • Chosen experimental buffer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the final experimental concentration in the chosen buffer. This is your "time zero" sample.

  • Immediately inject an aliquot of the "time zero" sample into the HPLC system and record the peak area of the parent compound.

  • Incubate the remaining solution at the desired temperature.

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the solution.

  • Analyze each aliquot by HPLC using the same method as the "time zero" sample.

  • Calculate the percentage of the remaining compound at each time point by comparing its peak area to the peak area at "time zero". The appearance of new peaks may indicate degradation products.

Troubleshooting Workflow for Compound Stability

The following diagram illustrates a logical workflow for troubleshooting common issues related to the stability of a small molecule inhibitor in an experimental setting.

Stability_Troubleshooting start Start: Experimental Issue Encountered (e.g., precipitation, loss of activity) check_solubility 1. Assess Solubility in Experimental Buffer start->check_solubility is_soluble Is the compound soluble? check_solubility->is_soluble change_buffer 2. Modify Buffer System: - Adjust pH - Add co-solvent - Try different buffer is_soluble->change_buffer No check_stability 3. Evaluate Compound Stability (Time-course experiment) is_soluble->check_stability Yes reassess Re-assess solubility and stability change_buffer->reassess is_stable Is the compound stable? check_stability->is_stable optimize_conditions 4. Optimize Experimental Conditions: - Lower temperature - Protect from light - Use fresh solutions is_stable->optimize_conditions No proceed Proceed with Optimized Experiment is_stable->proceed Yes optimize_conditions->reassess reassess->check_solubility

Caption: Troubleshooting workflow for small molecule inhibitor stability.

Addressing TM5007 variability in animal study outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal study outcomes when working with TM5007. Our goal is to help researchers, scientists, and drug development professionals ensure the consistency and reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: We are observing high variability in the efficacy of this compound in our thrombosis model. What are the potential causes?

A2: High variability in in vivo studies can stem from multiple sources.[2][3][4] For a compound like this compound, consider the following:

  • Animal-related factors: Differences in age, sex, genetic background, and stress levels of the animals can significantly impact outcomes.[3][4]

  • Drug administration: Inconsistent dosing, route of administration, or formulation can lead to variable drug exposure.

  • Experimental procedures: Variations in surgical techniques, timing of interventions, and endpoint measurements can introduce variability.[3]

  • Environmental factors: Differences in housing conditions, diet, and light cycles can affect animal physiology and drug response.[4]

Q3: How can we minimize variability in our animal studies with this compound?

A3: To minimize variability, it is crucial to standardize your experimental protocols.[5] Key strategies include:

  • Randomization and Blinding: Randomly assign animals to treatment groups and blind the investigators to the treatment allocation to reduce bias.[5]

  • Control Groups: Use appropriate positive and negative control groups to ensure the validity of your findings.[5]

  • Sample Size: Determine the optimal sample size to achieve statistically significant results while minimizing the number of animals used.[5]

  • Acclimatization: Allow sufficient time for animals to acclimatize to their new environment before starting the experiment.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile of this compound

Symptoms:

  • High standard deviation in plasma concentrations of this compound across animals in the same dose group.

  • Unexpectedly low or high drug exposure in some animals.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Drug Formulation Ensure this compound is fully dissolved and stable in the vehicle. Prepare fresh formulations for each experiment.
Inaccurate Dosing Calibrate all dosing equipment. Use precise techniques for oral gavage or injections.
Variability in Animal Metabolism Consider the genetic background of the animal model, as it can influence metabolic enzyme activity.
Food and Water Intake Standardize the fasting period before dosing, as food can affect drug absorption.

Hypothetical Pharmacokinetic Data with Variability:

Animal IDDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)
11012504500
2109803800
31015205100
41011004200
Mean 10 1212.5 4400
Std Dev - 235.8 556.8
Issue 2: Variable Efficacy in a Ferric Chloride-Induced Thrombosis Model

Symptoms:

  • Inconsistent reduction in thrombus weight in the this compound-treated group.

  • High variability in vessel occlusion times.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Vessel Injury Standardize the application of ferric chloride (concentration, volume, and duration).
Variable Blood Flow Monitor and control for variations in blood pressure and heart rate among animals.
Timing of Drug Administration Administer this compound at a consistent time point relative to the induction of thrombosis.
Subjective Endpoint Measurement Use quantitative and blinded methods for measuring thrombus size and vessel patency.

Experimental Protocols

Detailed Methodology for Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
  • Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with isoflurane. Maintain body temperature at 37°C using a heating pad.

  • Surgical Procedure: Make a midline cervical incision and carefully expose the left common carotid artery.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via oral gavage 1 hour before thrombus induction.

  • Thrombus Induction: Place a small piece of filter paper (1x2 mm) saturated with 10% ferric chloride solution on the adventitial surface of the carotid artery for 3 minutes.

  • Blood Flow Monitoring: Monitor blood flow continuously using a Doppler flow probe placed upstream of the injury site.

  • Endpoint Measurement: Record the time to vessel occlusion. At the end of the experiment, excise the injured arterial segment and weigh the thrombus.

Visualizations

G cluster_workflow Experimental Workflow for this compound Efficacy Study Animal_Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Drug_Administration This compound or Vehicle Administration Randomization->Drug_Administration Surgical_Procedure Surgical Procedure (e.g., Carotid Artery Exposure) Drug_Administration->Surgical_Procedure Thrombus_Induction Thrombus Induction (e.g., Ferric Chloride) Surgical_Procedure->Thrombus_Induction Data_Collection Data Collection (Blood Flow, Thrombus Weight) Thrombus_Induction->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: A typical experimental workflow for evaluating the efficacy of this compound.

G cluster_pathway Simplified this compound Signaling Pathway This compound This compound PAI1 PAI-1 This compound->PAI1 inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA inhibits JAK_STAT JAK/STAT Pathway PAI1->JAK_STAT modulates Plasminogen Plasminogen tPA_uPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation Fibrin Degradation Fibrin_Clot->Fibrin_Degradation Cellular_Effects Cellular Effects (e.g., Migration, Proliferation) JAK_STAT->Cellular_Effects

Caption: The mechanism of action of this compound and its effect on related pathways.

G cluster_troubleshooting Troubleshooting Logic for High Variability High_Variability High Variability Observed Check_Animal_Factors Review Animal Characteristics High_Variability->Check_Animal_Factors Check_Drug_Admin Verify Drug Administration Protocol High_Variability->Check_Drug_Admin Check_Experimental_Proc Examine Experimental Procedures High_Variability->Check_Experimental_Proc Check_Environment Assess Environmental Conditions High_Variability->Check_Environment Refine_Protocol Refine Protocol and Retrain Staff Check_Animal_Factors->Refine_Protocol Check_Drug_Admin->Refine_Protocol Check_Experimental_Proc->Refine_Protocol Check_Environment->Refine_Protocol

Caption: A logical approach to troubleshooting high variability in study outcomes.

References

Technical Support Center: Troubleshooting TM5007 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TM5007 in high-throughput screening (HTS) applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What are the key physicochemical properties of this compound to consider for HTS?

Q3: What are the recommended storage and handling conditions for this compound?

This compound should be stored as a solid at -20°C. For HTS applications, stock solutions are typically prepared in 100% DMSO and should also be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can impact the compound's stability and solubility.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Assay Results

High variability in HTS data can obscure real hits and lead to wasted resources. Several factors related to this compound's properties and handling can contribute to this issue.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Solubility/Precipitation 1. Visually inspect assay plates: Look for precipitates after compound addition. 2. Decrease final DMSO concentration: While this compound is soluble in DMSO, high final concentrations can be toxic to cells or affect enzyme activity. Aim for a final DMSO concentration of ≤ 0.5%. 3. Test different buffer components: Include solubilizing agents like Pluronic F-127 or BSA in the assay buffer to improve compound solubility. 4. Pre-incubate this compound: Allow the compound to equilibrate in the assay buffer before adding other reagents.
Compound Instability 1. Assess stability in assay buffer: Incubate this compound in your assay buffer at the screening temperature for the duration of the assay and measure its concentration over time using LC-MS. 2. Minimize exposure to light and air: Prepare fresh dilutions of this compound for each experiment and protect them from light. 3. Avoid repeated freeze-thaw cycles: Prepare and use single-use aliquots of the stock solution.
Inconsistent Liquid Handling 1. Calibrate and validate automated liquid handlers: Ensure accurate and precise dispensing of small volumes. 2. Use low-binding plates and tips: Minimize loss of compound due to adsorption to plasticware.
Issue 2: High Rate of False Positives

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Aggregation 1. Perform a detergent counter-screen: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). Aggregation-based inhibitors often lose activity in the presence of detergent. 2. Dynamic Light Scattering (DLS): Use DLS to directly measure the formation of aggregates by this compound at screening concentrations. 3. Nephelometry: Measure light scattering to detect compound precipitation.
Interference with Assay Readout 1. Fluorescence Interference: If using a fluorescence-based assay, pre-read plates after compound addition but before adding the fluorescent substrate to identify autofluorescent compounds. 2. Luciferase Inhibition: If using a luciferase reporter assay, perform a counter-screen against the luciferase enzyme itself to identify direct inhibitors. 3. Colorimetric Interference: For absorbance-based assays, measure the absorbance of this compound at the detection wavelength to identify colored compounds that may interfere.
Non-specific Reactivity 1. Thiol Reactivity: Include a reducing agent like DTT in the assay buffer to quench reactive electrophiles that can non-specifically modify proteins. 2. Redox Cycling: Some compounds can generate reactive oxygen species that interfere with assays. Counter-screens can be designed to detect this activity.
Off-Target Effects 1. Test against related targets: Screen this compound against other serine protease inhibitors (serpins) to assess its selectivity. 2. Phenotypic screening: In cell-based assays, unexpected phenotypes may indicate off-target effects. Further investigation using target deconvolution methods may be necessary. Off-target effects are a known challenge in drug development and can lead to misleading results or toxicity.[1][2][3]
Issue 3: Compound Cytotoxicity in Cell-Based Assays

In cell-based screens, it is crucial to distinguish between specific inhibition of the target pathway and general cytotoxicity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
General Cellular Toxicity 1. Perform a cytotoxicity counter-screen: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration of this compound in the cell line used for the primary screen. 2. Dose-response analysis: Generate a dose-response curve for both the primary assay and the cytotoxicity assay. A significant overlap in the IC50 values suggests that the observed activity in the primary screen may be due to cytotoxicity. 3. Multiplexed assays: Use assays that simultaneously measure the target-specific readout and cell viability in the same well.
Solvent Toxicity 1. Titrate DMSO concentration: Determine the maximum concentration of DMSO that is tolerated by your cell line without affecting viability. 2. Include a vehicle control: Always include wells treated with the same final concentration of DMSO as the compound-treated wells.

Experimental Protocols

Detailed Protocol: High-Throughput PAI-1 Inhibition Assay (384-Well Format)

Materials:

  • Human tissue Plasminogen Activator (tPA)

  • Spectrozyme® tPA (or other suitable chromogenic substrate for tPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • 384-well clear, flat-bottom microplates

  • Automated liquid handling system

  • Microplate reader capable of measuring absorbance at 405 nm

Workflow:

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_detection Detection Compound_Addition 1. Add 50 nL of this compound (or control) to wells PAI1_Addition 2. Add 25 µL of PAI-1 solution to all wells Compound_Addition->PAI1_Addition Incubation1 3. Incubate for 15 min at room temperature PAI1_Addition->Incubation1 tPA_Addition 4. Add 25 µL of tPA solution to all wells Incubation1->tPA_Addition Incubation2 5. Incubate for 10 min at room temperature tPA_Addition->Incubation2 Substrate_Addition 6. Add 10 µL of chromogenic substrate Incubation2->Substrate_Addition Read_Plate 7. Read absorbance at 405 nm in kinetic mode for 10-15 min Substrate_Addition->Read_Plate

Detailed Steps:

  • Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of this compound in DMSO from the compound source plate to the 384-well assay plate. Include appropriate controls:

    • Negative Control (0% inhibition): DMSO only.

  • tPA Addition: Add 25 µL of tPA solution (final concentration to be optimized, e.g., 1-2 nM) in assay buffer to all wells.

  • Substrate Addition: Add 10 µL of the chromogenic tPA substrate (final concentration to be optimized based on manufacturer's recommendation) in assay buffer to all wells to initiate the colorimetric reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 10-15 minutes (kinetic read). The rate of color development is proportional to the residual tPA activity.

Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition can be calculated using the following formula: % Inhibition = 100 * (1 - (V_compound - V_min) / (V_max - V_min)) Where:

  • V_compound is the reaction rate in the presence of this compound.

  • V_max is the average reaction rate of the negative control (DMSO).

  • V_min is the average reaction rate of the positive control.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol provides a general method to assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Workflow:

MTT_Workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_mtt MTT Assay Seed_Cells 1. Seed cells in a 96-well plate Incubate_Adherence 2. Incubate for 24h for cell adherence Seed_Cells->Incubate_Adherence Add_Compound 3. Add serial dilutions of this compound Incubate_Adherence->Add_Compound Incubate_Treatment 4. Incubate for 24-72h Add_Compound->Incubate_Treatment Add_MTT 5. Add MTT solution to each well Incubate_Treatment->Add_MTT Incubate_Formazan 6. Incubate for 2-4h Add_MTT->Incubate_Formazan Add_Solubilizer 7. Add solubilization solution Incubate_Formazan->Add_Solubilizer Incubate_Dissolve 8. Incubate overnight Add_Solubilizer->Incubate_Dissolve Read_Absorbance 9. Read absorbance at 570 nm Incubate_Dissolve->Read_Absorbance

MTT Cytotoxicity Assay Workflow.

Signaling Pathway

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding PAI1 PAI-1 PAI1->Receptor Modulates Receptor Activity This compound This compound This compound->PAI1 JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

References

Technical Support Center: Improving the Specificity of TM5007 and its Analogs in Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing TM5007 and its derivatives, such as TM5275, in their experiments. The focus is on enhancing experimental specificity and interpreting results within complex biological models.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its derivative, TM5275?

Q2: What is the fundamental difference in the mechanism of action between this compound and TM5275?

Q4: What is the reported in vitro potency of these inhibitors?

A4: The reported IC50 values can vary depending on the assay conditions. For this compound, an IC50 of 29.2 ± 4.2 µmol/L has been reported in a tPA-dependent hydrolysis assay.[4] The derivative, TM5275, was developed for an improved inhibitory profile and has a reported IC50 of 6.95 µM.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Lack of or reduced efficacy in cell-based assays compared to in vitro biochemical assays. 1. Compound stability and degradation: The compound may be unstable in cell culture media over the course of the experiment. 2. Cellular uptake and efflux: The compound may not be efficiently entering the cells or could be actively transported out. 3. High protein binding in media: The compound may bind to serum proteins in the culture media, reducing its effective concentration.1. Perform a time-course experiment to assess the stability of the compound in your specific media. Consider replenishing the compound at regular intervals for longer experiments. 2. Use cell lines with known transporter expression profiles or employ transporter inhibitors to investigate efflux. Evaluate the lipophilicity and other physicochemical properties of the compound that influence membrane permeability. 3. Reduce the serum concentration in your media if experimentally feasible, or perform experiments in serum-free media for short durations. Determine the fraction of unbound drug in your media.
Unexpected or off-target effects observed in cellular systems. 1. Compensation by other serpins: Inhibition of PAI-1 might lead to the upregulation or increased activity of other serine protease inhibitors. 2. Context-dependent PAI-1 signaling: The cellular consequences of PAI-1 inhibition can vary significantly between cell types due to different expression levels of co-receptors like LRP1 and integrins.[7][8] 3. Non-specific kinase inhibition: At higher concentrations, small molecule inhibitors can have off-target effects on kinases or other proteins.[13][14]1. Use siRNA or shRNA to knock down other serpins to investigate potential compensatory mechanisms. 2. Characterize the expression of key PAI-1 interacting partners (e.g., LRP1, uPAR, vitronectin) in your cell model. Consider using a cell line with a well-defined PAI-1 signaling axis. 3. Perform a dose-response curve to ensure you are using the lowest effective concentration. If off-target effects are suspected, consider using a structurally unrelated PAI-1 inhibitor as a control.[10] A kinome scan could identify potential off-target kinases.
Inconsistent results in PAI-1 activity assays. 1. PAI-1 instability: Active PAI-1 is conformationally unstable and can spontaneously convert to a latent, inactive form.[15] 2. Interference from sample components: Components in plasma or cell lysates can interfere with the assay. For example, heparin can bind to tPA and increase its activity.[16] 3. Incorrect assay choice for the inhibitor's mechanism: A chromogenic assay measuring residual tPA activity might not be optimal for an inhibitor like TM5275 that induces substrate behavior.1. Ensure proper storage and handling of recombinant PAI-1. Use stabilizing agents like vitronectin if appropriate for your experimental design.[17] 2. Follow validated protocols for sample collection and preparation, especially for plasma samples, to avoid platelet activation and release of PAI-1.[17] Include appropriate controls to account for matrix effects. 3. For inhibitors that induce substrate behavior, an SDS-PAGE-based assay to visualize the cleavage of PAI-1 may be more informative than an activity-based assay alone.[18]
Difficulty reproducing in vivo antithrombotic or anti-fibrotic effects. 1. Pharmacokinetics and bioavailability: The compound may have poor oral bioavailability or a short half-life in the animal model.[2] 2. Dosing regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration at the target site. 3. Model-specific PAI-1 biology: The role and regulation of PAI-1 can differ between species and disease models.1. Consult pharmacokinetic data for the specific compound and animal model. TM5275 was developed for improved oral bioavailability over this compound.[2][5] 2. Perform pharmacokinetic studies to determine the optimal dosing regimen for your model. Measure plasma concentrations of the inhibitor. 3. Thoroughly review the literature on the role of PAI-1 in your specific disease model to ensure it is a relevant target.

Quantitative Data Summary

CompoundIC50 (µM)Assay TypeReference
This compound29.2 ± 4.2tPA-dependent hydrolysis of peptide substrate[4]
TM52756.95Not specified[11][12]

Experimental Protocols

Protocol 1: Chromogenic PAI-1 Activity Assay

Materials:

  • Recombinant human tPA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer to create a range of concentrations for testing.

  • Plasmin Generation: Add plasminogen to each well. The residual active tPA will convert plasminogen to plasmin.

  • Substrate Addition and Measurement: Add the chromogenic plasmin substrate to each well. The plasmin will cleave the substrate, releasing a colored product.

Protocol 2: SDS-PAGE Analysis of PAI-1 Cleavage

Materials:

  • Recombinant human tPA

  • This compound and TM5275

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • Coomassie Brilliant Blue or silver stain

  • Incubation buffer (e.g., PBS)

Procedure:

  • tPA Addition: Add tPA to each tube and incubate for an additional 30 minutes at 37°C.

  • Sample Preparation: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to the manufacturer's instructions.

  • Staining and Visualization: Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.

  • Interpretation:

Visualizations

PAI_1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR AKT_path AKT Pathway TGFbR->AKT_path ... PAI1_up PAI-1 (SERPINE1) Upregulation PAI1_ext Extracellular PAI-1 tPA_uPA tPA / uPA PAI1_ext->tPA_uPA LRP1 LRP1 PAI1_ext->LRP1 Integrins Integrins PAI1_ext->Integrins Plasminogen Plasminogen tPA_uPA->Plasminogen + Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis ERK_path ERK Pathway LRP1->ERK_path Integrins->ERK_path Cell_Mig Cell Migration & Proliferation ERK_path->Cell_Mig AKT_path->PAI1_up

Inhibitor_Mechanisms cluster_0 Standard Inhibition cluster_1 This compound Mechanism cluster_2 TM5275 Mechanism PAI1_A Active PAI-1 Complex Stable PAI-1/PA Complex (Inactive) PAI1_A->Complex PA_A Plasminogen Activator (PA) PA_A->Complex This compound This compound PAI1_B Active PAI-1 This compound->PAI1_B NoComplex No Complex Formation PA_B PA TM5275 TM5275 PAI1_C Active PAI-1 TM5275->PAI1_C CleavedPAI1 Cleaved PAI-1 (Inactive Substrate) PAI1_C->CleavedPAI1 PA PA_C PA

Experimental_Workflow start Hypothesis: Inhibitor affects a cellular process biochem_assay Biochemical Assay (e.g., Chromogenic, SDS-PAGE) Determine IC50 & Mechanism start->biochem_assay cell_assay Cell-Based Assay (e.g., Proliferation, Migration) Dose-response start->cell_assay biochem_assay->cell_assay Inform concentrations troubleshoot1 Troubleshooting: - Efficacy? - Specificity? cell_assay->troubleshoot1 validate Validate On-Target Effect (e.g., siRNA knockdown of PAI-1) troubleshoot1->validate Yes off_target Assess Off-Target Effects (e.g., Western blot for related pathways) troubleshoot1->off_target Yes conclusion Conclusion on Inhibitor Specificity and Efficacy validate->conclusion off_target->conclusion

Caption: Workflow for validating inhibitor specificity.

References

Validation & Comparative

A Comparative Analysis of PAI-1 Inhibitors: TM5007 versus TM5275

Author: BenchChem Technical Support Team. Date: November 2025

At a Glance: Key Differences

FeatureTM5007TM5275
Target Plasminogen Activator Inhibitor-1 (PAI-1)Plasminogen Activator Inhibitor-1 (PAI-1)
Mechanism of Action Prevents PAI-1/PA complex formation.[1]Induces substrate behavior in PAI-1.[1]
In Vitro Potency (IC50) 29 μM[2]6.95 μM[3]
Oral Bioavailability Orally active.[2]Improved oral bioavailability compared to this compound.[1]
Therapeutic Areas Thrombosis, Fibrosis[4]Thrombosis, Fibrosis (intestinal, hepatic)[5][6]

In-Depth Efficacy Analysis

TM5275, a structural derivative of this compound, was developed to enhance the inhibitory profile and improve pharmacokinetic properties.[1] This is reflected in its lower half-maximal inhibitory concentration (IC50), indicating a higher potency in vitro.

Quantitative Comparison of Inhibitory Concentration
CompoundIC50 (μM)
This compound29[2]
TM52756.95[3]

Mechanisms of Action: A Divergent Approach to PAI-1 Inhibition

cluster_0 This compound Mechanism cluster_1 TM5275 Mechanism PAI1_0 Active PAI-1 Complex_0 PAI-1/PA Complex (Inactive) PAI1_0->Complex_0 Binds to PA_0 Plasminogen Activator (PA) PA_0->Complex_0 Binds to This compound This compound This compound->PAI1_0 Inhibits Binding PAI1_1 Active PAI-1 Cleaved_PAI1 Cleaved PAI-1 (Inactive) PAI1_1->Cleaved_PAI1 Cleaved by PA PA_1 Plasminogen Activator (PA) PA_1->PAI1_1 TM5275 TM5275 TM5275->PAI1_1 Induces Substrate Behavior

Figure 1. Contrasting mechanisms of PAI-1 inhibition by this compound and TM5275.

The PAI-1 Signaling Pathway in Thrombosis and Fibrosis

PAI1_Signaling_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad Smad Pathway TGFbR->Smad PAI1_gene PAI-1 Gene Transcription Smad->PAI1_gene PAI1 PAI-1 PAI1_gene->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits Plasmin Plasmin tPA_uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_degradation Fibrin Degradation Plasmin->Fibrin_degradation ECM_degradation ECM Degradation Plasmin->ECM_degradation Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation Thrombosis Thrombosis Fibrin_clot->Thrombosis Fibrosis Fibrosis ECM_degradation->Fibrosis Reduces TMs This compound / TM5275 TMs->PAI1 Inhibit

Figure 2. Simplified PAI-1 signaling pathway in thrombosis and fibrosis.

Supporting Experimental Data and Protocols

The efficacy of this compound and TM5275 has been evaluated in various preclinical models of thrombosis and fibrosis.

In Vivo Thrombosis Models

This compound:

  • Rat Arteriovenous (AV) Shunt Model: this compound demonstrated the ability to inhibit coagulation in this model.[4]

  • Mouse Ferric Chloride-Induced Testicular Artery Thrombosis Model: The compound was effective in inhibiting thrombosis in this model as well.[4]

TM5275:

  • Nonhuman Primate Model: TM5275 has shown antithrombotic benefits in nonhuman primates without a corresponding increase in bleeding, a critical advantage for antithrombotic therapies.

In Vivo Fibrosis Models

This compound:

  • Mouse Bleomycin-Induced Pulmonary Fibrosis Model: this compound was shown to prevent the fibrotic process initiated by bleomycin in the lungs of mice.[4] It significantly lowered the bleomycin-induced increase in lung hydroxyproline content, a marker of collagen deposition.[4]

TM5275:

  • Mouse TNBS-Induced Intestinal Fibrosis Model: Oral administration of TM5275 has been shown to ameliorate chronic colitis and intestinal fibrosis in a 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced mouse model.[5] Histological analysis revealed a reduction in collagen deposition in the colon of TM5275-treated mice.[5]

  • Rat Hepatic Fibrosis Models: In two different rat models of metabolic syndrome-related hepatic fibrosis (a choline-deficient L-amino-acid-defined diet model and a porcine serum-induced fibrosis model in diabetic rats), orally administered TM5275 markedly ameliorated the development of liver fibrosis.[6][9] The treatment suppressed the proliferation of activated hepatic stellate cells and reduced the hepatic production of TGF-β1 and total collagen.[6]

Experimental Protocols

Below are summaries of the methodologies used in key in vivo studies.

This compound - Bleomycin-Induced Pulmonary Fibrosis in Mice [4]

  • Animal Model: Mice.

  • Induction of Fibrosis: Intratracheal administration of bleomycin.

  • Treatment: this compound administered orally.

TM5275 - TNBS-Induced Intestinal Fibrosis in Mice [5]

  • Animal Model: Female BALB/c mice.

  • Induction of Fibrosis: Repeated intrarectal injections of TNBS.

  • Treatment: TM5275 was orally administered as a carboxymethyl cellulose suspension daily for 2 weeks after the sixth TNBS injection at doses of 15 mg/kg and 50 mg/kg.[5]

  • Endpoints: Macroscopic and microscopic scoring of colitis, collagen deposition determined by Sircol collagen assay, and histological analysis (H&E and Masson's trichrome staining).[5]

TM5275 - Hepatic Fibrosis in Rats [6]

  • Animal Models:

    • CDAA-fed model: Six-week-old male Fischer-344 rats fed a choline-deficient L-amino-acid-defined (CDAA) diet for 12 weeks.

    • PS-mediated fibrotic OLETF rats: Ten-week-old male Otsuka Long-Evans Tokushima Fatty (OLETF) rats with intraperitoneal injections of porcine serum for 6 weeks.

  • Treatment: In the CDAA-fed model, the treatment group received 50 mg/kg/day of TM5275 in their drinking water.[6]

  • Endpoints: Histological analysis of liver tissue (H&E and Sirius-Red staining), immunohistochemistry for α-SMA (a marker of activated hepatic stellate cells), and measurement of hepatic TGF-β1 and total collagen.[6]

Experimental_Workflow cluster_fibrosis In Vivo Fibrosis Model Workflow Animal_Model Select Animal Model (e.g., Mouse, Rat) Induction Induce Fibrosis (e.g., Bleomycin, TNBS, CDAA diet) Animal_Model->Induction Treatment Administer Compound (this compound or TM5275) - Oral gavage - In drinking water Induction->Treatment Analysis Endpoint Analysis Treatment->Analysis Histology Histology (H&E, Masson's Trichrome, Sirius Red) Analysis->Histology Biochemical Biochemical Assays (Hydroxyproline, Collagen) Analysis->Biochemical IHC Immunohistochemistry (α-SMA) Analysis->IHC

Figure 3. Generalized experimental workflow for in vivo fibrosis models.

Conclusion

References

Structure-Activity Relationship of TM5007 and its Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of Biological Activity

Compound IDChemical StructurePAI-1 IC50 (μM)Key Structural Features
TM5007 [Chemical Structure of this compound]29[1]Lead compound identified through virtual screening.
TM5275 [Chemical Structure of TM5275]More potent than this compoundDeveloped through extensive SAR studies of this compound, with improved inhibitory profile and oral bioavailability.[2]
TM5441 [Chemical Structure of TM5441]Not explicitly quantified in the provided results, but described as a second-generation inhibitor.A derivative of TM5275.
TM5614 [Chemical Structure of TM5614]3.63A novel small molecule antagonist of PAI-1 derived from this compound.

Mechanism of Action and Signaling Pathways

PAI1_Inhibition_Pathway cluster_this compound This compound & Analogs cluster_PAI1 PAI-1 Regulation cluster_downstream Downstream Effects This compound This compound / TM5275 TM5441 / TM5614 PAI1 PAI-1 This compound->PAI1 Inhibits tPA_uPA tPA / uPA PAI1->tPA_uPA Inhibits PAI1_complex PAI-1 / Protease Complex (Inactive) Apoptosis Apoptosis (via Caspase-3) PAI1->Apoptosis Modulates AKT_signaling AKT Signaling PAI1->AKT_signaling Modulates Plasminogen Plasminogen tPA_uPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Promotes

Inhibitory mechanism of this compound and its analogs on the PAI-1 pathway.

Experimental Protocols

PAI-1 Chromogenic Activity Assay

Materials:

  • Recombinant human tPA

  • Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4, with 0.1% BSA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compounds (this compound and analogs) in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in assay buffer.

  • Add serial dilutions of the test compounds to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Addition of Plasminogen and Substrate: Add a solution containing plasminogen and the chromogenic plasmin substrate to each well.

  • Measurement: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the amount of active plasmin, which is inversely proportional to the inhibitory activity of the test compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis reagents Prepare Reagents: - PAI-1 - tPA - Plasminogen - Substrate - Test Compounds plate Add PAI-1 to 96-well plate reagents->plate add_inhibitor Add serial dilutions of This compound or analogs plate->add_inhibitor incubate1 Incubate (e.g., 15 min) add_inhibitor->incubate1 add_tpa Add tPA incubate1->add_tpa incubate2 Incubate (e.g., 10 min) add_tpa->incubate2 add_substrate Add Plasminogen and Chromogenic Substrate incubate2->add_substrate read_absorbance Measure Absorbance (e.g., 405 nm) over time add_substrate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Workflow for the PAI-1 Chromogenic Activity Assay.

Conclusion

References

Cross-Validation of TM5007's PAI-1 Inhibition Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 Inhibition

Comparative Analysis of PAI-1 Inhibitors

The following tables summarize the key characteristics and performance data of TM5007 and its alternatives.

Table 1: In Vitro Potency and Mechanism of Action
InhibitorChemical ClassIC50 (μM)Proposed Mechanism of ActionBinding Site on PAI-1
This compound Thiophenecarboxylic acid derivative29[2]Prevents the formation of the PAI-1/plasminogen activator (PA) complex by acting as a mock peptide for strand 4 of β-sheet A (s4A).[1]Central β-sheet A, in the space occupied by P8-P3 of the reactive center loop (RCL) in the latent form.[3]
TM5275 Derivative of this compoundNot explicitly quantified in direct comparisonInduces substrate-like behavior in PAI-1, leading to its cleavage and inactivation.[3]Central β-sheet A, at the P14-P9 position of s4A.[3]
Tiplaxtinin (PAI-039) Indole acetic acid derivative2.7[4]Primarily induces substrate-like behavior in PAI-1. Also suggested to bind near the vitronectin binding site, potentially interfering with this interaction.Flexible joint region, adjacent to the vitronectin binding site. Docking simulations also suggest binding in the central β-sheet A cleft, similar to this compound.[3]
TM5441 Derivative of TM5275Not explicitly quantified in direct comparisonPrimarily prevents PAI-1/PA complex formation or promotes the transition to the latent, inactive form of PAI-1.[3]Presumed to be within the central β-sheet A.
Table 2: In Vivo Efficacy in Thrombosis Models
InhibitorAnimal ModelDosingKey Findings
This compound Rat arteriovenous shunt model300 mg/kg, p.o.Significantly lower blood clot weight compared to vehicle-treated rats.[1]
Tiplaxtinin (PAI-039) Rat stenosis model of venous thrombosis1 mg/kg, p.o.52% decrease in thrombus weight versus controls.[1]
Tiplaxtinin (PAI-039) Rat stenosis model of venous thrombosis5 mg/kg, p.o.Statistically significant decrease in thrombus weight versus controls after four days of treatment.[1]
Tiplaxtinin (PAI-039) Rat carotid thrombosis model1 mg/kg, p.o.Increased time to occlusion and prevention of carotid blood flow reduction.[4]

Signaling Pathways and Mechanisms of Inhibition

PAI1_Inhibition_Mechanisms cluster_this compound This compound Mechanism cluster_Alternatives Alternative Mechanisms (e.g., Tiplaxtinin, TM5275) Active PAI-1_1 Active PAI-1 PAI-1_TM5007_Complex PAI-1:this compound Complex (Stabilized Active-like State) Active PAI-1_1->PAI-1_TM5007_Complex This compound binds to β-sheet A (s4A) This compound This compound tPA/uPA_1 tPA/uPA No_Inhibitory_Complex No PAI-1/PA Complex Formation PAI-1_TM5007_ComplextPA/uPA_1 PAI-1_TM5007_ComplextPA/uPA_1 PAI-1_TM5007_ComplextPA/uPA_1->No_Inhibitory_Complex Active PAI-1_2 Active PAI-1 PAI-1_Inhibitor_Complex PAI-1:Inhibitor Complex Active PAI-1_2->PAI-1_Inhibitor_Complex Inhibitor Binding Alternative_Inhibitor Tiplaxtinin / TM5275 Cleaved_PAI-1 Cleaved (Inactive) PAI-1 PAI-1_Inhibitor_Complex->Cleaved_PAI-1 Induces substrate behavior Active_PA Active tPA/uPA PAI-1_Inhibitor_Complex->Active_PA PA is released tPA/uPA_2 tPA/uPA tPA/uPA_2->PAI-1_Inhibitor_Complex

Figure 1: Comparative Mechanisms of PAI-1 Inhibition.

Experimental Protocols

Chromogenic PAI-1 Activity Assay

Materials:

  • Recombinant human tPA

  • Chromogenic tPA substrate (e.g., Spectrozyme tPA)

  • Assay Buffer (e.g., 0.05 M Tris-HCl, 0.1 M NaCl, pH 7.4)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Add recombinant human tPA to each well to a final concentration of approximately 70 nM.

  • Add the chromogenic tPA substrate to each well according to the manufacturer's instructions.

  • Immediately measure the absorbance at 405 nm at time zero and then kinetically over 60 minutes.

  • The rate of substrate cleavage is proportional to the residual tPA activity.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Chromogenic_Assay_Workflow cluster_workflow Chromogenic PAI-1 Activity Assay Workflow Step1 1. Add PAI-1 to 96-well plate Step2 2. Add test compound (e.g., this compound) and incubate Step1->Step2 Step3 3. Add tPA and incubate Step2->Step3 Step4 4. Add chromogenic substrate Step3->Step4 Step5 5. Measure absorbance at 405 nm Step4->Step5 Step6 6. Calculate % inhibition and IC50 Step5->Step6

Figure 2: Workflow for the Chromogenic PAI-1 Activity Assay.
In Vivo Arteriovenous (AV) Shunt Thrombosis Model

Objective: To evaluate the ability of a test compound to reduce thrombus formation in a rat model.

Animals: Male Sprague-Dawley rats (or similar strain).

Materials:

  • Test compound (e.g., this compound)

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose)

  • Anesthesia (e.g., pentobarbital)

  • Polyethylene tubing for the shunt

  • Surgical instruments

  • Balance for weighing thrombi

Procedure:

  • Administer the test compound or vehicle to the rats via oral gavage at the desired dose (e.g., 300 mg/kg for this compound).

  • After a specified time (e.g., 1 hour), anesthetize the rats.

  • Expose the carotid artery and jugular vein.

  • Insert an arteriovenous shunt made of polyethylene tubing between the carotid artery and the jugular vein. The shunt contains a cotton thread to promote thrombus formation.

  • Allow blood to flow through the shunt for a defined period (e.g., 15 minutes).

  • Clamp the shunt and carefully remove the cotton thread containing the thrombus.

  • Weigh the thrombus immediately.

  • Compare the thrombus weight between the treatment and vehicle control groups to determine the antithrombotic effect of the compound.

Conclusion

While this compound demonstrates a clear in vitro and in vivo effect, its potency (IC50 of 29 μM) is lower than that of some other inhibitors like Tiplaxtinin (IC50 of 2.7 μM). However, the development of derivatives such as TM5275 and TM5441, with potentially improved pharmacological profiles, highlights the value of the thiophenecarboxylic acid scaffold discovered with this compound.

References

A Comparative Analysis of PAI-1 Inhibitors: TM5007 and Tiplaxtinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for TM5007 and tiplaxtinin, facilitating a direct comparison of their in vitro potency, pharmacokinetic properties, and preclinical efficacy.

CompoundTargetAssay TypeIC50 (µM)
This compound Human PAI-1Chromogenic Assay29[1][2]
Tiplaxtinin Human PAI-1Chromogenic Assay2.7[6][7]

Table 2: Preclinical Pharmacokinetics

CompoundSpeciesDoseRouteCmaxT½ (half-life)AUCBioavailability
This compound Rat/Mouse-Oral5-10 µmol/L (peak plasma levels)[8]---
Tiplaxtinin Rat1 mg/kgIV4.95 ± 1.53 µg/mL2.95 ± 1.15 h2.45 ± 0.42 µg·h/mL-
Rat1 mg/kgOral0.23 µg/mL4.1 h0.96 µg·h/mL (0-24h)93%[9]

Note: Detailed pharmacokinetic data for this compound is limited in the public domain. The provided peak plasma levels were observed in in vivo efficacy studies.

Table 3: Preclinical Efficacy in Thrombosis Models

CompoundModelSpeciesDoseKey Findings
This compound Ferric chloride-induced testicular artery thrombosisMouse-Inhibition of coagulation[8]
Arteriovenous shunt modelRat-Inhibition of coagulation[8]
Tiplaxtinin Ferric chloride-induced carotid artery thrombosisRat1 mg/kg (oral)Increased time to occlusion, prevented blood flow reduction[9]
Coronary artery thrombosisDog-Associated with spontaneous reperfusion[9]

Table 4: Preclinical Efficacy in Fibrosis Models

CompoundModelSpeciesDoseKey Findings
This compound Bleomycin-induced pulmonary fibrosisMouse-Prevented the fibrotic process[8]
Tiplaxtinin Not reported in initial searches---

Table 5: Preclinical Safety and Toxicology

CompoundSpeciesKey Findings
This compound -No significant off-target effects reported in initial studies.[8]
Tiplaxtinin Rat, DogNo toxic effect level (NTEL) in rats: 2000 mg/kg/day. NTEL in dogs: 100 mg/kg/day. Non-genotoxic in Ames, HPBL, and micronucleus tests.[9]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

PAI-1 Inhibition Signaling Pathway

InVitro_PAI1_Assay start Start recombinant_pai1 Recombinant Human PAI-1 start->recombinant_pai1 incubation1 Incubate (15 min, 25°C) recombinant_pai1->incubation1 inhibitor This compound or Tiplaxtinin (Test Compound) inhibitor->incubation1 tpa Add Recombinant Human tPA incubation1->tpa incubation2 Incubate (30 min) tpa->incubation2 substrate Add Chromogenic Substrate (Spectrozyme tPA) incubation2->substrate readout Measure Absorbance at 405 nm substrate->readout end Calculate IC50 readout->end

In Vitro PAI-1 Chromogenic Assay Workflow

InVivo_Thrombosis_Model start Start: Anesthetized Rat expose_artery Expose Carotid Artery start->expose_artery drug_admin Administer this compound or Tiplaxtinin (or Vehicle) Orally expose_artery->drug_admin injury Induce Vascular Injury (e.g., Ferric Chloride Application) drug_admin->injury monitor_flow Monitor Blood Flow (Ultrasonic Probe) injury->monitor_flow measure_occlusion Measure Time to Occlusion and Thrombus Weight monitor_flow->measure_occlusion end Endpoint Analysis measure_occlusion->end

In Vivo Ferric Chloride-Induced Thrombosis Model Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro PAI-1 Inhibition Chromogenic Assay

This protocol is based on the methods described for the characterization of tiplaxtinin.[6]

  • Reagents and Materials:

    • Recombinant human t-PA

    • Chromogenic t-PA substrate (e.g., Spectrozyme tPA)

    • Assay Buffer (e.g., pH 6.6 buffer)

    • Test compounds (this compound, tiplaxtinin) dissolved in DMSO

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 405 nm

  • Procedure:

    • Incubate the plate for 15 minutes at 25°C.

    • Add 70 nM of recombinant human t-PA to each well.

    • Add the chromogenic t-PA substrate to each well.

    • Immediately measure the absorbance at 405 nm (time 0) and after 60 minutes of incubation at room temperature.

In Vivo Ferric Chloride-Induced Arterial Thrombosis Model

This protocol is a generalized representation of the model used to evaluate both this compound and tiplaxtinin.[8][9]

  • Animals:

    • Male Sprague-Dawley rats (or other appropriate rodent model)

  • Procedure:

    • Anesthetize the animal using an appropriate anesthetic agent.

    • Surgically expose the common carotid artery.

    • Place an ultrasonic flow probe around the artery to monitor blood flow.

    • Administer the test compound (this compound or tiplaxtinin) or vehicle control via oral gavage at the desired dose and time point before injury.

    • Apply a filter paper saturated with a ferric chloride solution (e.g., 10-50%) to the adventitial surface of the carotid artery for a defined period (e.g., 5-10 minutes) to induce endothelial injury and thrombus formation.

    • Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.

    • Record the time to occlusion.

    • At the end of the experiment, excise the thrombosed arterial segment and weigh the thrombus.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol outlines the general procedure for the model in which this compound demonstrated anti-fibrotic activity.[8]

  • Animals:

    • Male C57BL/6 mice

  • Procedure:

    • Anesthetize the mouse.

    • Make a small incision in the neck to expose the trachea.

    • Instill a single dose of bleomycin (or saline for control animals) directly into the trachea.

    • Suture the incision.

    • Administer the test compound (this compound) or vehicle daily via oral gavage for the duration of the study (e.g., 14-21 days).

    • At the end of the study, sacrifice the animals and harvest the lungs.

    • Assess the degree of pulmonary fibrosis by:

      • Histological analysis: Stain lung sections with Masson's trichrome to visualize collagen deposition and score the severity of fibrosis (e.g., using the Ashcroft scoring system).

      • Biochemical analysis: Measure the hydroxyproline content of the lung tissue as an indicator of collagen content.

Comparative Discussion

Preclinical Efficacy: Both compounds have demonstrated antithrombotic efficacy in rodent models.[8][9] Tiplaxtinin's efficacy was further confirmed in a canine model of coronary thrombosis.[9] this compound has also shown promise in a model of pulmonary fibrosis, an indication not prominently reported for tiplaxtinin in the reviewed literature.[8] This suggests that while both are effective antithrombotics, their broader therapeutic profiles may differ.

Safety and Clinical Development: A critical point of divergence is their clinical trajectory. Tiplaxtinin, despite a favorable preclinical safety profile with a high no-toxic-effect level, failed in human clinical trials due to an unfavorable risk-to-benefit ratio, including concerns about bleeding disorders at therapeutic doses.[4][10] In contrast, the this compound chemical scaffold has led to the development of next-generation inhibitors like TM5275 and TM5614. TM5614, in particular, has progressed to Phase II clinical trials for various indications, including COVID-19 pneumonia and in combination with chemotherapy for cancer, with reports of high safety.[5][11] This suggests that the TM-series of compounds may possess a more favorable therapeutic window.

Conclusion

References

A Head-to-Head Comparison of TM5007 with Next-Generation PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 Inhibition

Quantitative Performance Comparison

InhibitorIC50 (µM)Oral Bioavailability (%)Half-Life (hours)Key Characteristics
TM5007 5.6 - 29Poor solubility and absorption noted[1]Data not availableFirst-generation dimeric 2-acylamino-3-thiophenecarboxylic acid derivative.[1] Effective in rodent models of thrombosis and lung fibrosis.[1]
TM5275 6.95Improved solubility and oral absorption over this compound[1]Data not availableSecond-generation derivative of this compound.[1] Shows antithrombotic effects in rats and non-human primates without prolonging bleeding time.[2]
TM5441 3.58 - 60.3 (cell-dependent)Orally bioavailable with improved pharmacokinetics over TM5275[3][4]Data not availableThird-generation inhibitor.[1] Attenuates hypertension and vascular senescence in mice.[4]
Tiplaxtinin (PAI-039) 2.793% (in rats)[5]4.1 (in rats, oral)[5]Orally efficacious and selective PAI-1 inhibitor.[6] Efficacy in models of acute arterial thrombosis.[5]
MDI-2268 Data not available57% (in rats)[2]3.4 (in rats, oral)[2]Demonstrates activity against vitronectin-bound PAI-1 in vivo.[7] Effective in a murine model of venous thrombosis.[2]

PAI-1 Signaling Pathway

PAI1_Signaling_Pathway cluster_0 Fibrinolysis Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin Fibrin (Clot) PAI1 PAI-1 Inactive_Complex Inactive PAI-1/tPA/uPA Complex PAI1->Inactive_Complex tPA_uPA tPA / uPA tPA_uPA->Inactive_Complex

PAI-1 inhibits fibrinolysis by inactivating tPA and uPA.

Experimental Methodologies

In Vitro PAI-1 Activity Assay (Chromogenic)

Protocol:

  • Plasminogen Activation: A solution containing plasminogen and a plasmin-specific chromogenic substrate is added to the wells.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 405 nm) over time. The rate of color development is proportional to the residual tPA activity.

In Vivo Arterial Thrombosis Model (Ferric Chloride-Induced)

This model is widely used to evaluate the antithrombotic efficacy of compounds in a living organism.

Principle: Topical application of ferric chloride (FeCl₃) to an artery induces oxidative injury to the endothelial lining, leading to the formation of a thrombus. The efficacy of an antithrombotic agent is assessed by its ability to prevent or delay the formation of an occlusive thrombus.

Protocol:

  • Animal Preparation: A mouse is anesthetized, and the carotid artery is surgically exposed.

  • Baseline Measurement: A flow probe is placed around the artery to measure baseline blood flow.

  • Compound Administration: The test inhibitor (e.g., this compound) is administered to the animal, typically via oral gavage or intravenous injection, at a predetermined time before the injury.

  • Thrombus Induction: A piece of filter paper saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) is applied to the surface of the carotid artery for a defined period (e.g., 3 minutes).[8][9]

  • Blood Flow Monitoring: Blood flow is continuously monitored after the application of FeCl₃. The time to occlusion (the time it takes for blood flow to cease) is recorded.

  • Data Analysis: The time to occlusion in the treated group is compared to a vehicle-treated control group to determine the antithrombotic efficacy of the inhibitor.[10]

Experimental Workflow for PAI-1 Inhibitor Evaluation

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Screening High-Throughput Screening IC50 IC50 Determination (Chromogenic Assay) Screening->IC50 Selectivity Selectivity Profiling (against other serpins) IC50->Selectivity PK Pharmacokinetics (Bioavailability, Half-life) Selectivity->PK Lead Compound Efficacy Efficacy Models (e.g., FeCl3 Thrombosis) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Preclinical evaluation workflow for PAI-1 inhibitors.

Conclusion

References

Assessing the Specificity of TM5007 Against Other Serine Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Inhibitory Activity

InhibitorTargetIC50 (μM)Reference(s)
TM5007 PAI-129[1][2][3][4]
TM5275PAI-16.95[5][6][7][8]
Tiplaxtinin (PAI-039)PAI-12.7[5][9][10][11]
TM5441PAI-19.7 - 60.3[5][12]
Loureirin BPAI-126.10[5]
ToddalolactonePAI-137.31[5]
AZ3976PAI-126[13]

Note: The IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

PAI-1 Inhibition Assay (Chromogenic Method)
  • Materials:

    • Tissue-type plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA)

    • Chromogenic substrate for tPA or uPA (e.g., S-2288)

    • Test inhibitor (e.g., this compound)

    • Assay buffer (e.g., Tris-HCl with Tween 20)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • The chromogenic substrate is added to each well.

    • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

    • The rate of substrate hydrolysis is calculated from the linear portion of the absorbance curve.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Specificity Assay (Counter-Screening)

To assess the specificity of an inhibitor, it is tested against other related serine protease inhibitors (serpins) or serine proteases.

  • Principle: The inhibitor is tested for its ability to inhibit other serpins (e.g., antithrombin III, α2-antiplasmin) or serine proteases (e.g., thrombin, trypsin, chymotrypsin) using similar chromogenic assays.

  • Procedure:

    • The test inhibitor is incubated with the non-target serpin/protease.

    • The activity of the protease is measured using a specific chromogenic substrate.

Mandatory Visualization

Experimental Workflow for Assessing Inhibitor Specificity

G cluster_0 Primary Screening cluster_1 Specificity Counter-Screening cluster_2 Conclusion start Test Compound (this compound) pai1_assay PAI-1 Inhibition Assay (Chromogenic) start->pai1_assay Incubate with PAI-1 ic50 Determine IC50 pai1_assay->ic50 Measure Protease Activity specificity_assay Inhibition Assays for Other Serpins/Proteases ic50->specificity_assay Potent Inhibitors no_inhibition No Significant Inhibition specificity_assay->no_inhibition Compare Activities conclusion Specific PAI-1 Inhibitor no_inhibition->conclusion

PAI-1 Signaling Pathway in Fibrinolysis and Cell Migration

G cluster_fibrinolysis Fibrinolysis Regulation cluster_pai1_inhibition PAI-1 Inhibition cluster_cell_migration Cell Migration Signaling plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activation fibrin_degradation Fibrin Degradation Products plasmin->fibrin_degradation Cleavage fibrin_clot Fibrin Clot fibrin_clot->fibrin_degradation tpa_upa tPA / uPA tpa_upa->plasminogen pai1 PAI-1 pai1->tpa_upa Inhibition pai1_lrp1 PAI-1 / LRP1 Complex pai1->pai1_lrp1 Binds to LRP1 This compound This compound This compound->pai1 Inhibition jak_stat Jak/Stat Pathway pai1_lrp1->jak_stat Activation cell_migration Cell Migration jak_stat->cell_migration Promotes

References

Replicating Published Findings on TM5007's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Analysis of PAI-1 Inhibitors

CompoundTargetIC50 ValueReference
TM5007 PAI-129 µM[cite: Izuhara Y, et al. Arterioscler Thromb Vasc Biol. 2008]
TM5275 PAI-16.95 µM[cite: Izuhara Y, et al. J Cereb Blood Flow Metab. 2010]
TM5441 PAI-1Not explicitly stated, but noted for better pharmacokinetics[cite: Placencio VR, et al. PLOS One. 2015]
TM5614 PAI-1< 6.95 µM[cite: Re-evaluation of the PAI-1 inhibitory activity of TM5614]

In Vivo Efficacy

CompoundAnimal ModelDisease ModelKey FindingsReference
This compound Rat, MouseArteriovenous shunt thrombosis, Ferric chloride-induced testicular artery thrombosis, Bleomycin-induced lung fibrosisInhibits coagulation and prevents fibrotic processes.[cite: Izuhara Y, et al. Arterioscler Thromb Vasc Biol. 2008]
TM5275 RatArterial venous shunt thrombosis, Ferric chloride-treated carotid artery thrombosisAntithrombotic effect equivalent to ticlopidine and clopidogrel.[cite: Izuhara Y, et al. J Cereb Blood Flow Metab. 2010]
TM5441 MouseHuman fibrosarcoma (HT1080) and colon carcinoma (HCT116) xenograftsDose-dependent increase in apoptosis in cancer cells.[cite: Placencio VR, et al. PLOS One. 2015]
TM5614 MouseOsteosarcoma (U2OS) xenograftInduced G2-M arrest in osteosarcoma cells.[cite: Anniwaer G, et al. Correction: PAI-1 inhibitor TM5614 leads osteosarcoma cells to G2 arrest.]

Experimental Protocols

To aid in the replication of these findings, detailed methodologies for key experiments are provided below.

PAI-1 Inhibition Assay (In Vitro)

This protocol is based on the general principles of serine protease inhibitor assays.

Materials:

  • Tissue-type plasminogen activator (tPA)

  • Chromogenic substrate for tPA (e.g., SPECTROZYME® tPA)

  • Test compounds (this compound and alternatives)

  • Assay buffer (e.g., 0.05 M Tris-HCl, pH 7.4, containing 0.1 M NaCl and 0.01% Tween 80)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the serially diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Add a fixed concentration of tPA to each well and incubate for another pre-determined time (e.g., 10 minutes) at 37°C.

  • Add the chromogenic substrate to each well.

  • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader at regular intervals.

  • Calculate the rate of substrate hydrolysis for each compound concentration.

Cell Viability Assay

This protocol is a general method to assess the effect of compounds on cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HT1080, HCT116, U2OS)

  • Complete cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value if applicable.

In Vivo Thrombosis Model (Ferric Chloride-Induced)

This is a widely used model to study arterial thrombosis.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • Test compounds and vehicle

  • Anesthetic (e.g., isoflurane)

  • Ferric chloride (FeCl3) solution (e.g., 10%)

  • Surgical instruments

  • Flow probe and Doppler flowmeter

Procedure:

  • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage).

  • Anesthetize the animal and surgically expose the carotid or testicular artery.

  • Place a flow probe around the artery to monitor blood flow.

  • Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3-5 minutes) to induce endothelial injury.

  • Remove the filter paper and continuously monitor blood flow until complete occlusion occurs (defined as zero flow for a set period).

  • The time to occlusion is the primary endpoint to assess the antithrombotic effect of the compound.

Signaling Pathway and Experimental Workflow

PAI1_JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LRP1 LRP1 JAK JAK LRP1->JAK Activates uPAR uPAR uPAR->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes PDL1_gene PD-L1 Gene STAT_dimer->PDL1_gene Binds to Promoter PDL1 PD-L1 Expression PDL1_gene->PDL1 PAI1 PAI-1 PAI1->LRP1 uPA uPA uPA->uPAR This compound This compound (Inhibitor) This compound->PAI1 Inhibits

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation cluster_functional Functional Assays A Treat cancer cells with PAI-1 +/- this compound B Western Blot for p-STAT & PD-L1 A->B C qRT-PCR for PD-L1 mRNA A->C G Co-culture of cancer cells with T-cells A->G D Establish tumor xenografts in mice E Treat mice with this compound D->E F Immunohistochemistry of tumors (p-STAT, PD-L1) E->F H Measure T-cell activation/cytotoxicity G->H

Safety Operating Guide

Essential Safety and Handling Protocols for TM5007

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for handling the chemical substance TM5007. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and disposal.

Personal Protective Equipment (PPE)

Proper personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRecommended ProtectionSpecification
Eyes/Face Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Must comply with EN166 or equivalent.
Skin Chemical-resistant gloves. Protective clothing to prevent skin contact.Recommended glove materials include Nitrile rubber, Neoprene, or PVC. Refer to manufacturer's specifications for breakthrough time.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.For higher concentrations, a self-contained breathing apparatus (SCBA) may be necessary.
Body Lab coat or chemical-resistant apron.Ensure clothing covers all exposed skin.

Handling and Storage Procedures

Strict adherence to handling and storage protocols is necessary to prevent accidents and maintain the integrity of the substance.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3] No smoking is permitted in the handling area.[1][2]

  • Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[1]

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

  • Temperature: Store in a cool, well-ventilated place, protected from direct sunlight.[1][2][3] Do not expose to temperatures exceeding 50°C/122°F.[1][2]

  • Container: Keep containers tightly closed and store in the original container.[3] Do not re-use empty containers.[1]

  • Incompatibilities: Store away from incompatible materials. Refer to the Safety Data Sheet (SDS) for a full list of incompatible substances.

Emergency and Disposal Plans

A clear plan for emergencies and proper disposal is mandatory for laboratory safety.

Emergency Procedures:

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be ineffective.
Spill Evacuate personnel from the area. Ventilate the area and remove all sources of ignition. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Disposal Plan:

  • Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1][2]

  • Do not allow the product to enter drains, sewers, or waterways.

Experimental Workflow for Handling this compound

The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Ventilated Area prep_ppe->prep_area handle_retrieve Retrieve this compound from Storage prep_area->handle_retrieve handle_weigh Weigh/Measure handle_retrieve->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill handle_experiment->emergency_spill emergency_exposure Personal Exposure handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe emergency_action Follow Emergency Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TM5007
Reactant of Route 2
Reactant of Route 2
TM5007

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.